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  • Product: Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride
  • CAS: 63617-98-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS 63617-98-1)

Executive Summary Methyl 4-[Imino(methoxy)methyl]benzoate hydrochloride (CAS 63617-98-1) is a highly reactive, bifunctional organic intermediate belonging to the class of imidate hydrochlorides, classically known as Pinn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-[Imino(methoxy)methyl]benzoate hydrochloride (CAS 63617-98-1) is a highly reactive, bifunctional organic intermediate belonging to the class of imidate hydrochlorides, classically known as Pinner salts. Featuring both a methyl ester and an imino ether hydrochloride moiety on a benzene ring, this compound serves as a critical synthetic linchpin in modern drug discovery and materials science. It is predominantly utilized for the downstream synthesis of amidines, amidrazones, and complex nitrogen-containing heterocycles such as oxazolines and benzimidazoles.

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, the mechanistic causality behind its synthesis via the Pinner reaction, and field-proven protocols for its handling and application.

Chemical Identity and Physicochemical Properties

Understanding the structural behavior of Methyl 4-[Imino(methoxy)methyl]benzoate hydrochloride is essential for preventing premature degradation. The compound is highly hygroscopic; the electrophilic carbon of the imino group is highly susceptible to nucleophilic attack by water, which leads to irreversible hydrolysis into the corresponding carboxylic ester [1].

Table 1: Core Chemical and Physical Properties
PropertyValue / Description
Chemical Name Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride
CAS Registry Number 63617-98-1
Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in anhydrous methanol, ethanol; Insoluble in diethyl ether, hexanes
Stability Highly moisture-sensitive (hygroscopic). Prone to thermal degradation at >50°C.
Storage Conditions -20°C under inert atmosphere (Argon/Nitrogen), desiccated [2].

Mechanistic Pathway: The Pinner Reaction

The synthesis of CAS 63617-98-1 relies on the classical Pinner Reaction , first described by Adolf Pinner in 1877 [3]. The reaction converts a nitrile (in this case, methyl 4-cyanobenzoate) into an imidate hydrochloride using an alcohol (methanol) and a strong anhydrous acid (hydrogen chloride).

Causality in the Reaction Mechanism
  • Electrophilic Activation: The anhydrous HCl protonates the nitrogen atom of the nitrile group. This generates a highly reactive nitrilium cation intermediate. The exclusion of water is non-negotiable here; if moisture is present, the nitrilium ion will immediately hydrolyze to an amide rather than reacting with the alcohol [4].

  • Nucleophilic Addition: The oxygen atom of anhydrous methanol attacks the electrophilic carbon of the nitrilium ion.

  • Proton Transfer & Precipitation: A rapid proton transfer yields the imidate hydrochloride. Because the reaction is typically conducted in a non-polar or moderately polar solvent mixture (or neat alcohol), the resulting salt precipitates out of solution, driving the equilibrium forward.

PinnerMechanism Nitrile Methyl 4-cyanobenzoate (Nitrile) Protonated Nitrilium Cation Intermediate Nitrile->Protonated Protonation (< 5°C) HCl Anhydrous HCl (Gas or in CPME) HCl->Protonated Imidate Methyl 4-[Imino(methoxy)methyl] benzoate HCl (CAS 63617-98-1) Protonated->Imidate Nucleophilic Attack & Proton Transfer MeOH Anhydrous Methanol (Nucleophile) MeOH->Imidate

Caption: Workflow and mechanism of the Pinner reaction generating the imidate hydrochloride.

Experimental Protocol: Synthesis and Isolation

The following protocol outlines a self-validating system for synthesizing Methyl 4-[Imino(methoxy)methyl]benzoate hydrochloride. Every step is designed to mitigate the two primary failure modes of imidate synthesis: hydrolysis (due to moisture) and Ritter-type thermal degradation (due to poor temperature control)[5].

Materials Required
  • Precursor: Methyl 4-cyanobenzoate (≥98% purity).

  • Reagents: Anhydrous Methanol (Karl Fischer titration < 50 ppm H2O), 4N HCl in Cyclopentyl methyl ether (CPME) or anhydrous HCl gas.

  • Solvents: Anhydrous Diethyl Ether (for washing).

Step-by-Step Methodology
  • System Preparation (Moisture Exclusion): Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, an internal thermometer, and an argon inlet. Causality: Trace water on glassware surfaces will hydrolyze the nitrilium intermediate, drastically reducing yield.

  • Dissolution: Dissolve 10.0 mmol of methyl 4-cyanobenzoate in 15.0 mL of anhydrous methanol under an argon atmosphere.

  • Temperature Control: Submerge the flask in an ice-brine bath. Allow the internal temperature to equilibrate to 0–5 °C. Causality: The subsequent protonation is exothermic. If the temperature exceeds 10 °C, the imidate can undergo an irreversible elimination to form an amide and methyl chloride.

  • Acidification: Slowly add 12.0 mmol of 4N HCl in CPME dropwise (or bubble anhydrous HCl gas) while maintaining the internal temperature below 5 °C.

  • Incubation & Precipitation: Seal the flask under argon and transfer it to a 4 °C refrigerator for 24–48 hours. Self-Validation: The reaction is successful when a dense, white crystalline precipitate (the Pinner salt) forms at the bottom of the flask.

  • Isolation: Rapidly filter the precipitate through a sintered glass funnel under a blanket of inert gas.

  • Washing & Drying: Wash the filter cake with 3 × 10 mL of cold, anhydrous diethyl ether. Causality: Ether acts as an anti-solvent that removes unreacted nitrile and residual HCl without dissolving the target salt. Transfer the solid to a vacuum desiccator containing P2O5 and dry under high vacuum (0.1 mbar) for 12 hours.

Downstream Applications in Drug Development

Methyl 4-[Imino(methoxy)methyl]benzoate hydrochloride is rarely the final active pharmaceutical ingredient (API). Instead, it is a highly electrophilic hub used to construct complex pharmacophores.

  • Amidine Synthesis: Reacting the imidate with methanolic ammonia or primary/secondary amines yields benzamidines. Amidines are critical hydrogen-bond donors frequently utilized in the design of serine protease inhibitors (e.g., anticoagulants like Dabigatran) [1].

  • Heterocycle Formation: Condensation of the imidate with 1,2-diamines, 1,2-aminoalcohols, or 1,2-aminothiols yields benzimidazoles, oxazolines, and thiazolines, respectively. These motifs are ubiquitous in oncology and infectious disease drugs.

  • Amidrazones and Triazoles: Reaction with hydrazines produces amidrazones, which can be further cyclized into 1,2,4-triazoles.

Downstream Imidate Methyl 4-[Imino(methoxy)methyl] benzoate HCl Amidine Amidines (Protease Inhibitors) Imidate->Amidine + NH3 or Amines (Basic conditions) Orthoester Orthoesters (Protecting Groups) Imidate->Orthoester + Excess Alcohol (Acidic conditions) Heterocycles Heterocycles (Oxazolines/Imidazoles) Imidate->Heterocycles + Diamines/Aminoalcohols Ester Carboxylic Esters (Hydrolysis Byproduct) Imidate->Ester + H2O (Moisture exposure)

Caption: Downstream synthetic utility and degradation pathways of the imidate hydrochloride.

Analytical Characterization

To verify the integrity of the synthesized CAS 63617-98-1 before downstream use, researchers must rely on spectroscopic methods. Because the compound hydrolyzes in standard aqueous NMR solvents, anhydrous DMSO-d6 or CD3OD must be used, though CD3OD can cause deuterium exchange at the imino nitrogen.

Table 2: Diagnostic Analytical Markers
TechniqueKey Diagnostic SignalsInterpretation
1H NMR (DMSO-d6) ~11.5 - 12.5 ppm (br s, 2H)Protonated imino group (=NH2+). Disappears upon D2O addition.
1H NMR (DMSO-d6) ~4.2 ppm (s, 3H)Methoxy group attached to the imino carbon (-C(OCH3)=NH2+).
1H NMR (DMSO-d6) ~3.9 ppm (s, 3H)Methyl ester group (-COOCH3) on the para position.
IR Spectroscopy ~1650 - 1680 cm⁻¹Strong C=N stretching vibration (distinct from the ester C=O at ~1720 cm⁻¹).

Note: The presence of a strong signal at ~1720 cm⁻¹ without the accompanying C=N stretch indicates that the sample has hydrolyzed back to methyl 4-carbomethoxybenzoate.

References

  • A Lewis acid-promoted Pinner reaction National Center for Biotechnology Information (PMC)[Link]

  • Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride Product Specifications Accela ChemBio[Link]

  • Pinner reaction - Historical Overview and Mechanism Grokipedia [Link]

  • Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride The Journal of Organic Chemistry - ACS Publications[Link]

Exploratory

In-Depth Technical Guide on the Chemical Structure, Exact Mass, and Synthesis of CAS 63617-98-1

Rationale and Scope As a Senior Application Scientist in drug development, I approach the synthesis and characterization of reactive intermediates not merely as a sequence of laboratory steps, but as a thermodynamic and...

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Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Scope

As a Senior Application Scientist in drug development, I approach the synthesis and characterization of reactive intermediates not merely as a sequence of laboratory steps, but as a thermodynamic and kinetic system requiring precise control. The compound identified by CAS 63617-98-1 is Methyl 4-[imino(methoxy)methyl]benzoate hydrochloride [1]. It is a highly electrophilic imidate (imino ether) salt utilized extensively as a building block for synthesizing amidines, triazoles, and other complex heterocycles in pharmaceutical and agrochemical pipelines[2].

This whitepaper provides an authoritative, self-validating framework for the structural metrology, exact mass determination, and anhydrous synthesis of this critical intermediate.

Molecular Architecture & Exact Mass Metrology

The molecular architecture of CAS 63617-98-1 features a central benzene ring dual-functionalized at the para positions with a methyl ester and a methyl imidate hydrochloride. The presence of the hydrochloride salt is critical; it stabilizes the highly reactive imine nitrogen, preventing premature hydrolysis while priming the carbon center for subsequent nucleophilic attack by hydrazines or amines[3].

Physicochemical and Metrological Data

For high-resolution mass spectrometry (HRMS) and stoichiometric precision, the exact monoisotopic mass must be rigorously defined. In positive electrospray ionization (ESI+), the salt dissociates, and the free base is protonated to yield the primary diagnostic precursor ion [M−Cl]+ .

Table 1: Physicochemical and Exact Mass Metrology of CAS 63617-98-1

PropertyValueAnalytical Significance
IUPAC Name Methyl 4-[imino(methoxy)methyl]benzoate hydrochlorideStandardized nomenclature[1]
CAS Registry Number 63617-98-1Unique identifier for database cross-referencing
Molecular Formula C10​H12​ClNO3​ Defines isotopic distribution
Molar Mass (Salt) 229.66 g/mol Used for stoichiometric reaction scaling
Exact Mass (Neutral Salt) 229.0506 DaTarget for low-resolution MS
Monoisotopic Mass (Free Base) 193.0739 DaBase mass for HRMS calculations
Theoretical [M−Cl]+ (ESI+) 194.0817 DaPrimary diagnostic precursor ion in positive mode
HRMS Fragmentation Causality

When subjected to collision-induced dissociation (CID), the [M−Cl]+ precursor ion ( m/z 194.0817) undergoes predictable neutral and radical losses driven by the lability of the methoxy and imine groups.

MSFragmentation M Precursor Ion [M-Cl]+ m/z 194.0817 F1 Product Ion m/z 177.0552 (- NH3) M->F1 Neutral Loss (17.0265 Da) F2 Product Ion m/z 162.0555 (- CH3OH) M->F2 Neutral Loss (32.0262 Da) F3 Product Ion m/z 163.0633 (- •OCH3) M->F3 Radical Loss (31.0184 Da)

Figure 1: Proposed ESI-HRMS/MS fragmentation pathways for the protonated free base of CAS 63617-98-1.

Synthesis: The Anhydrous Pinner Protocol

The synthesis of CAS 63617-98-1 is achieved via a classic Pinner Reaction , utilizing methyl 4-cyanobenzoate as the starting nitrile[3].

Mechanistic Causality

The nitrile carbon is inherently electrophilic but insufficiently reactive toward weak nucleophiles like methanol. By introducing anhydrous hydrogen chloride ( HCl ) gas, the nitrile nitrogen is protonated. This dramatically increases the electrophilicity of the adjacent carbon, lowering the activation energy for nucleophilic attack by methanol. The intermediate then undergoes proton transfer to yield the stable imidate hydrochloride salt[3].

PinnerMechanism N1 Methyl 4-cyanobenzoate (Nitrile Precursor) N2 Protonated Nitrile (Highly Electrophilic) N1->N2 + Anhydrous HCl (0 °C) N3 Nucleophilic Attack (Methanol Addition) N2->N3 + CH3OH (Solvent/Reactant) N4 CAS 63617-98-1 (Imidate HCl Salt) N3->N4 Proton Transfer & Precipitation

Figure 2: Stepwise mechanistic workflow of the anhydrous Pinner reaction for CAS 63617-98-1.

Step-by-Step Self-Validating Methodology

To ensure high yield and prevent the formation of side products (such as methyl esters via water-induced hydrolysis), the following protocol enforces strict environmental controls[3].

  • Preparation of Anhydrous Microenvironment:

    • Action: Flame-dry all glassware under vacuum and backfill with inert nitrogen.

    • Causality: Even trace moisture will attack the highly reactive protonated nitrile intermediate, irreversibly diverting the reaction pathway to an amide or ester.

  • Reactant Dissolution:

    • Action: Dissolve 12.5 g (78 mmol) of methyl 4-cyanobenzoate in a binary solvent system of 25 mL anhydrous benzene (or toluene) and 7 mL anhydrous methanol[3].

    • Causality: Benzene acts as an anti-solvent for the final ionic salt. As the imidate hydrochloride forms, it precipitates out of the non-polar solution. According to Le Chatelier's principle, this phase separation drives the equilibrium forward and protects the product from over-reaction.

  • Thermal Control:

    • Action: Submerge the reaction vessel in an ice bath to maintain 0 °C.

    • Causality: The dissolution of HCl gas and the subsequent protonation are highly exothermic. Maintaining 0 °C maximizes the solubility of HCl gas in the solvent matrix and prevents thermal degradation of the kinetically favored imidate.

  • Acid Saturation:

    • Action: Vigorously bubble anhydrous HCl gas through the solution for 3 hours[3].

    • Causality: A vast stoichiometric excess of HCl is required to ensure complete protonation of the nitrile and to maintain the acidic microenvironment necessary for the stability of the hydrochloride salt.

  • Maturation and Isolation (Self-Validation Checkpoint):

    • Action: Seal the vessel and store at 4 °C overnight. Filter the resulting heavy white precipitate through a fritted glass funnel and wash with cold anhydrous diethyl ether[3].

    • Checkpoint: The formation of a dense white precipitate is the primary visual indicator of successful conversion. If the solution remains clear, moisture contamination or insufficient HCl saturation has occurred. The ether wash removes unreacted starting material and residual HCl without dissolving the target salt.

Analytical Validation (Orthogonal E-E-A-T)

To ensure the synthesized CAS 63617-98-1 meets the stringent purity requirements for downstream drug development, orthogonal analytical validation via Nuclear Magnetic Resonance (NMR) spectroscopy is required.

1 H NMR (400 MHz, CDCl3​ ) Structural Confirmation: The spectrum provides distinct resonances that confirm the imidate structure[2]:

  • δ 13.05 (br s, 1H) and δ 12.32 (br s, 1H): These extreme downfield broad singlets correspond to the two protons on the imine nitrogen ( NH2+​ ), unequivocally confirming the formation of the hydrochloride salt rather than the neutral free base[2].

  • δ 8.48 (m, 2H) and δ 8.22 (m, 2H): Characteristic symmetric multiplets representing the para-substituted aromatic ring[2].

  • δ 4.60 (s, 3H) and δ 3.97 (s, 3H): Two distinct methoxy singlets validate the dual functionalization of the molecule. The downfield shift ( δ 4.60) corresponds to the imidate −OCH3​ (deshielded by the adjacent C=N+ ), while the upfield shift ( δ 3.97) corresponds to the ester −OCH3​ [2].

References

  • Accela ChemBio Product Catalog. "Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS 63617-98-1)." Accela ChemBio Inc. URL: [Link]

  • US Patent 2014/0275562 A1. "Preparation of certain (substituted phenyl)-triazolyl-(substituted phenyl) molecules, and intermediates and insecticides related thereto." Google Patents.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70830, Methyl 4-cyanobenzoate." PubChem. URL:[Link]

Sources

Foundational

Thermodynamic stability of imino(methoxy)methyl benzoate derivatives

Thermodynamic Stability and Kinetic Behavior of Imino(methoxy)methyl Benzoate Derivatives: A Comprehensive Technical Guide Executive Summary Derivatives containing the imino(methoxy)methyl moiety—most prominently classif...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Kinetic Behavior of Imino(methoxy)methyl Benzoate Derivatives: A Comprehensive Technical Guide

Executive Summary

Derivatives containing the imino(methoxy)methyl moiety—most prominently classified under the broader family of methyl benzimidates and acyl imidates—are highly reactive electrophilic species utilized extensively in bioconjugation, API (Active Pharmaceutical Ingredient) synthesis, and materials science. Understanding their thermodynamic stability, specifically their susceptibility to pH-dependent hydrolysis and E/Z isomerization, is critical for optimizing reaction yields and ensuring the integrity of cross-linked biomolecules. This whitepaper provides an in-depth analysis of the structural dynamics, thermodynamic parameters, and self-validating experimental protocols required to profile these compounds.

Structural Dynamics and Stereoelectronic Control

The core reactivity of imino(methoxy)methyl benzoate derivatives stems from the highly polarized carbon-nitrogen double bond (C=N) and the adjacent electron-withdrawing methoxy and benzoate/aryl groups.

E/Z Isomerization and Thermodynamic Preference

The C=N bond exhibits restricted rotation, leading to distinct E and Z stereoisomers. The thermodynamic stability of these isomers is governed by the steric hindrance between the methoxy group and the bulky aryl/acyl substituents. In standard aqueous and organic environments, the E-isomer (where the bulky groups are trans to one another) is overwhelmingly favored[1](). The energy barrier for thermal isomerization is high enough that the isomers can often be observed independently via low-temperature NMR, but at physiological temperatures, they rapidly equilibrate to the thermodynamically stable E-state.

The Hemiorthoamide Intermediate

During nucleophilic attack by water or hydroxide, these derivatives form a transient tetrahedral hemiorthoamide intermediate. The breakdown of this intermediate is strictly governed by stereoelectronic control—specifically, the antiperiplanar arrangement of the heteroatom lone pairs dictates whether the C–N bond cleaves (yielding an ester) or the C–O bond cleaves (yielding an amide)[2]().

Thermodynamic Stability and Hydrolysis Kinetics

The stability of methyl benzimidate derivatives is highly pH-dependent. Because the imino nitrogen is a moderate base (pKa ≈ 5.67), the protonation state of the molecule fundamentally alters its degradation pathway.

Acid-Catalyzed Hydrolysis (pH < 6)

In acidic environments, the imino nitrogen is rapidly protonated, activating the electrophilic carbon for attack by neutral water molecules. Interestingly, classical kinetic studies reveal that the rate of hydrolysis actually decreases in highly concentrated acids (>0.5 M HCl). The causality here is twofold: once protonation of the base is complete, further increases in acidity reduce the thermodynamic activity of water, thereby starving the rate-limiting hydration step[2](). The primary products of acidic hydrolysis are methyl benzoate and ammonium ions.

Base-Catalyzed Hydrolysis (pH > 8)

Under alkaline conditions, the neutral imidate is directly attacked by hydroxide ions. The loss of the alkoxide/hydroxide anion is the thermodynamically preferred route, but the reaction often yields a mixture of benzamide and methanol, or methyl benzoate and ammonia, depending on the specific substituents and solvent conditions[3](). In bioconjugation workflows, this base-lability is a critical constraint; related imidates exhibit a half-life of ~5 hours at pH 7.0 but degrade in merely 10 minutes at pH 8.6[4]().

Hydrolysis_Mechanism A Imino(methoxy)methyl Derivative (Neutral) B Protonated Imidate (Cationic) A->B +H+ (pH < 5.6) C Tetrahedral Intermediate (Hemiorthoamide) A->C +OH- (Alkaline) B->C +H2O (Rate-limiting) D Methyl Benzoate + NH4+ (Acidic Product) C->D Acid-Catalyzed Cleavage E Benzamide + Methanol (Alkaline Product) C->E Base-Catalyzed Cleavage

Fig 1. pH-dependent hydrolysis pathways of methyl benzimidate derivatives.

Quantitative Data Summary

To facilitate rapid decision-making in assay design and synthetic route scouting, the core thermodynamic and kinetic parameters of standard methyl benzimidate derivatives are summarized below.

ParameterConditionValueMechanistic & Clinical Relevance
pKa (Conjugate Acid) Aqueous, 25°C~5.67Determines the pH inflection point where the mechanism shifts from acid-catalyzed to base-catalyzed hydrolysis.
Hydrolysis Half-life ( t1/2​ ) pH 7.0, 0°C~5 hoursDefines the operational window for bioconjugation (aminolysis) before the reagent degrades into inactive byproducts.
Hydrolysis Half-life ( t1/2​ ) pH 8.6, 4°C~10 minHighlights extreme base-lability; necessitates rapid handling and in-situ generation when using alkaline buffers.
E/Z Isomerization Ratio Standard conditions>95:5 (E:Z)Thermodynamic preference driven by steric repulsion; ensures conformational homogeneity during receptor binding or cross-linking.

Self-Validating Experimental Protocols

To accurately determine the thermodynamic stability of a novel imino(methoxy)methyl benzoate derivative, researchers must employ a self-validating kinetic assay. The following protocol utilizes pseudo-first-order conditions and internal standardization to eliminate systemic errors.

Protocol: Kinetic Profiling of Imidate Hydrolysis via HPLC-UV

Rationale & Causality: Hydrolysis generates charged species (e.g., ammonium), which can alter the local pH and ionic strength over time. To prevent these kinetic artifacts, the reaction must be heavily buffered, and ionic strength must be artificially clamped. An internal standard is mandatory to self-validate extraction efficiency and correct for autosampler injection variances.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 100 mM buffers ranging from pH 2.0 to 10.0 (e.g., Citrate for pH 2-6; Phosphate for pH 6-8; Borate for pH 8-10). Crucial Step: Add KCl to all buffers to maintain a constant ionic strength of I=0.1 M. This ensures the activity coefficients of the reactants remain stable throughout the assay.

  • Substrate & Internal Standard Spiking: Dissolve the imidate derivative in anhydrous acetonitrile to create a 10 mM stock. Prepare a 5 mM stock of biphenyl (Internal Standard) in the same solvent.

  • Reaction Initiation: Inject 50 µL of the imidate stock and 50 µL of the internal standard stock into 900 µL of the pre-warmed buffer (e.g., 37°C) in a thermoshaker.

  • Aliquot Quenching: At predefined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), extract 50 µL aliquots. Quenching Causality: Immediately dilute the aliquot into 450 µL of a quenching solution (50% Acetonitrile / 50% Water with 0.1% TFA) chilled to 4°C. The sudden drop in temperature and shift to low pH halts base-catalyzed hydrolysis and traps the unreacted imidate as the stable protonated salt[5]().

  • Chromatographic Analysis: Analyze the quenched samples via RP-HPLC-UV (C18 column, gradient elution of Water/MeCN with 0.1% TFA).

  • Data Validation: Calculate the ratio of the Imidate Peak Area to the Internal Standard Peak Area. Plot ln(Area Ratio) versus time. A perfectly linear fit ( R2>0.99 ) self-validates that the reaction is operating under true pseudo-first-order conditions without product inhibition.

Experimental_Workflow S1 1. Buffer Preparation (pH 2.0 - 10.0, Constant Ionic Strength) S2 2. Substrate & IS Addition (Initiate under pseudo-first-order conditions) S1->S2 S3 3. Thermal Incubation (Controlled physiological temperatures) S2->S3 S4 4. Aliquot Quenching (Rapid cooling & TFA neutralization) S3->S4 S5 5. HPLC-UV Analysis (Quantify kinetics via Area Ratios) S4->S5

Fig 2. Standardized self-validating kinetic workflow for thermodynamic stability profiling.

Conclusion

The thermodynamic stability of imino(methoxy)methyl benzoate derivatives is a delicate balance dictated by stereoelectronic effects and environmental pH. Because their hydrolytic degradation pathways shift fundamentally around their pKa (~5.67), researchers must strictly control buffer composition and reaction timing. By utilizing the self-validating kinetic protocols outlined above, drug development professionals can accurately map the degradation profiles of these electrophiles, ensuring high-fidelity bioconjugation and robust synthetic scale-up.

References

  • Edward, J. T., & Meacock, S. C. R. (1957). Hydrolysis of Amides and Related Compounds. Part III. Methyl Benzimidate in Aqueous Acids. RSC Publishing. 2

  • Arkivoc. (2005). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. 3

  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Methyl benzimidate. 5

  • MDPI. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules. 4

  • ACS Catalysis. (2019). Pd-Catalyzed Allylic Isocyanation: Nucleophilic N-Terminus Substitution of Ambident Cyanide. American Chemical Society. 1

Sources

Exploratory

Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride: Comprehensive Safety, Handling, and Application Guide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Handling Protocol Introduction & Chemical Identity Methyl 4-[Imino(methoxy)methyl]benzoat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Handling Protocol

Introduction & Chemical Identity

Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS 63617-98-1) is a highly reactive, bifunctional building block widely utilized in the pharmaceutical industry for the synthesis of amidines, triazoles, and oxadiazoles[1]. Structurally, it is a Pinner salt (an alkyl imidate hydrochloride) featuring a methyl ester moiety at the para position of a benzene ring[2].

While its bifunctionality makes it an invaluable intermediate for complex Active Pharmaceutical Ingredients (APIs), the inherent electrophilicity of the iminium carbon renders the compound exceptionally sensitive to moisture and thermal degradation[2][3]. This whitepaper outlines the mechanistic causality behind its instability and provides field-validated protocols to ensure safe handling, storage, and successful downstream application.

Quantitative Physicochemical Profile

The following table summarizes the critical physicochemical parameters and safety classifications required for risk assessment:

ParameterValue / Description
Chemical Name Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride
CAS Number 63617-98-1[4]
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
Physical Appearance White to off-white crystalline powder
Solubility Soluble in anhydrous Methanol, Ethanol; Insoluble in non-polar solvents
Primary Hazard Hygroscopic; Moisture-sensitive; Irritant (Skin/Eyes/Respiratory)
Storage Temperature -20 °C to 4 °C (Strictly anhydrous)[3]

Mechanistic Causality of Pinner Salt Instability

To handle Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride effectively, one must understand the thermodynamic and kinetic vulnerabilities of Pinner salts.

The Hydrolysis Pathway: The iminium carbon of the imidate hydrochloride is highly electron-deficient due to the adjacent protonated nitrogen and the electronegative methoxy group. When exposed to ambient humidity, water acts as a potent nucleophile, attacking this electrophilic center to form a transient tetrahedral intermediate[2][3]. This intermediate rapidly collapses, expelling ammonia (which forms ammonium chloride in the presence of HCl) and yielding the corresponding ester (a dimethyl terephthalate derivative)[3]. This degradation not only destroys the reagent but also generates HCl gas, which can cause dangerous pressure buildup in sealed containers[2].

The Thermal Degradation Pathway: At elevated temperatures, imidate hydrochlorides are thermodynamically unstable and can undergo spontaneous decomposition into an amide and an alkyl chloride[3]. Consequently, maintaining a strict cold chain is not merely for shelf-life extension—it is a fundamental requirement to prevent irreversible structural collapse.

G Imidate Methyl 4-[Imino(methoxy)methyl]benzoate HCl (Active Pinner Salt) Water Ambient Moisture (H2O) Imidate->Water Exposure Amine Anhydrous Amine/NH3 Imidate->Amine Controlled Addition Hydrolysis Hydrolysis Pathway (Degradation) Water->Hydrolysis Amidation Ammonolysis Pathway (Target Reaction) Amine->Amidation Ester Ester Derivative + NH4Cl (Impurity) Hydrolysis->Ester Amidine Amidine Derivative (Target API Intermediate) Amidation->Amidine

Divergent reaction pathways of the imidate hydrochloride under moisture exposure versus controlled amidation.

Safety Data & Hazard Mitigation Guidelines

As a Senior Application Scientist, I emphasize that standard PPE is insufficient if the environmental controls are lacking. Treat this compound as a highly reactive electrophile.

  • Engineering Controls: All handling must be conducted within a certified fume hood or a nitrogen/argon-filled glovebox[5].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during large-scale transfers), safety goggles, and a flame-resistant lab coat.

  • Spill Response: Do not use water to clean spills, as this will trigger rapid hydrolysis and HCl gas evolution. Sweep up the solid using non-sparking tools, place it in a sealed container, and neutralize it slowly with a saturated sodium bicarbonate solution inside a fume hood[5].

Authoritative Experimental Workflows

The following protocols are designed as self-validating systems. Every step includes a causal justification to ensure the integrity of the reagent is maintained.

Workflow 1: Anhydrous Handling and Storage
  • Thermal Equilibration (Critical Step): Remove the sealed container from the -20 °C freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 2 hours before opening.

    • Validation: Opening a cold container causes ambient moisture to instantly condense on the hygroscopic powder, initiating localized hydrolysis[5].

  • Inert Transfer: Transfer the equilibrated bottle into a glovebox or use a Schlenk line with a continuous Argon counter-flow.

  • Weighing: Weigh the required mass rapidly into a pre-dried, Argon-purged reaction flask.

  • Resealing: Backfill the stock container with Argon, seal the cap tightly with PTFE tape, and return it to -20 °C storage immediately[3].

Workflow Start Receive Reagent (Cold Storage) Equilibrate Equilibrate to RT (in desiccator) Start->Equilibrate Prevent condensation Glovebox Transfer to Glovebox or Schlenk Line Equilibrate->Glovebox Weighing Weigh under Argon (Exclude H2O) Glovebox->Weighing Reaction Dissolve in Anhydrous Solvent (e.g., MeOH) Weighing->Reaction Proceed to synthesis Seal Seal remaining stock with PTFE/Argon Weighing->Seal Unused material Store Return to -20°C Seal->Store

Step-by-step anhydrous handling workflow to preserve imidate hydrochloride integrity.

Workflow 2: Synthesis of Amidines via Ammonolysis

The most common application of Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride is its conversion into an amidine[1][6].

  • Solvent Preparation: Ensure anhydrous methanol is used (water content <50 ppm). Trace water in commercial methanolic HCl or solvents will hydrolyze the imidate to the methyl ester[1].

  • Dissolution: Dissolve 1.0 equivalent of the imidate hydrochloride in the anhydrous methanol under an Argon atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Validation: Low temperatures suppress the thermal degradation of the Pinner salt and control the exothermic nature of the nucleophilic addition[3].

  • Nucleophile Addition: Dropwise, add 1.2 to 2.0 equivalents of an anhydrous amine (or methanolic ammonia)[1][6].

  • Reaction Maturation: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the disappearance of the imidate via LC-MS.

  • Workup: Once complete, concentrate the mixture under reduced pressure. The resulting crude amidine hydrochloride can typically be purified by recrystallization or direct precipitation using diethyl ether[5][6].

References

  • Sigma-Aldrich. "63617-98-1 | Sigma-Aldrich".
  • Chemsrc. "4-(亚氨基(甲氧基)甲基)苯甲酸甲酯盐酸盐 - cas号查询".
  • Grokipedia. "Pinner reaction - Grokipedia".
  • Benchchem.
  • Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses".
  • ACS Publications. "Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block".
  • Taylor & Francis. "Full article: Unveiling ammonia's dual role in the [Zn(NH3)4]SO4·H2O synthesis".

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Foundational

Mechanism of action of benzimidate hydrochlorides in organic synthesis

An In-depth Technical Guide to the Mechanism of Action of Benzimidate Hydrochlorides in Organic Synthesis Abstract Benzimidate hydrochlorides, commonly known as Pinner salts, are highly versatile and reactive intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of Benzimidate Hydrochlorides in Organic Synthesis

Abstract

Benzimidate hydrochlorides, commonly known as Pinner salts, are highly versatile and reactive intermediates that serve as pivotal building blocks in modern organic synthesis. Their utility is rooted in the electrophilic nature of the imidate carbon, which is susceptible to a wide range of nucleophilic attacks. This guide provides a comprehensive exploration of the formation and reactivity of benzimidate hydrochlorides. We will delve into the mechanistic intricacies of the Pinner reaction, the primary route to their synthesis, and survey their subsequent transformations into valuable functional groups such as esters, amidines, and orthoesters. Furthermore, this document will highlight their critical role in the construction of nitrogen-containing heterocycles, particularly benzimidazoles, which are prevalent scaffolds in pharmaceuticals. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of the chemistry and application of these important synthetic intermediates.

Introduction to Benzimidate Hydrochlorides: Structure and Significance

Benzimidate hydrochlorides are the hydrochloride salts of imino ethers (or imidates). The core structure consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to an oxygen atom, with the nitrogen being protonated and associated with a chloride counter-ion. First described by Adolf Pinner in 1877, these compounds are typically generated via the acid-catalyzed reaction of a nitrile with an alcohol, a transformation famously known as the Pinner reaction.[1][2]

The significance of benzimidate hydrochlorides in organic synthesis stems from their role as stable, often crystalline and isolable, yet highly reactive intermediates.[3] The protonation of the imino nitrogen dramatically increases the electrophilicity of the imidate carbon, making it an excellent target for a variety of nucleophiles.[4] This reactivity allows for the efficient conversion of the relatively inert nitrile group into a diverse array of other functionalities, streamlining complex synthetic pathways and providing access to valuable molecular architectures.[2][5] Their applications are particularly notable in pharmaceutical development, where they serve as key intermediates in the synthesis of drugs like the carbapenem antibiotic, imipenem.[4][6]

The Pinner Reaction: Formation of Benzimidate Hydrochlorides

The cornerstone of benzimidate hydrochloride chemistry is the Pinner reaction, an acid-catalyzed addition of an alcohol to a nitrile.[1][7] The reaction must be conducted under strictly anhydrous conditions, as the presence of water would lead to the hydrolysis of the product to an ester.[8]

Reaction Mechanism

The mechanism of the Pinner reaction proceeds through a highly reactive nitrilium ion intermediate.[7][9]

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride (HCl) gas.[2][9] This step activates the nitrile, making the carbon atom significantly more electrophilic.

  • Nucleophilic Attack by Alcohol: The activated nitrilium ion is then readily attacked by the lone pair of electrons on the oxygen atom of the alcohol.[7][9]

  • Proton Transfer: A subsequent proton transfer from the oxygen to a base (like another alcohol molecule or the chloride ion) results in the formation of the stable imidate hydrochloride salt, or Pinner salt, which often precipitates from the reaction mixture.[9]

Pinner_Reaction_Mechanism

Caption: Mechanism of the Pinner reaction for benzimidate hydrochloride synthesis.[7]

Lewis Acid-Promoted Pinner Reaction

While the classical Pinner reaction using strong protic acids is effective, the harsh conditions can be incompatible with sensitive functional groups. A milder alternative is the Lewis acid-promoted Pinner-type reaction.[9][10] Lewis acids, such as trimethylsilyl triflate (TMSOTf) or scandium(III) triflate (Sc(OTf)₃), can coordinate to the nitrile nitrogen, thereby activating it towards nucleophilic attack by an alcohol under less stringent conditions.[10][11] This modification broadens the substrate scope and can lead to improved yields and chemoselectivity.[10]

Lewis Acid CatalystTypical Loading (mol%)SolventTemperature (°C)Yield (%)Reference
Trimethylsilyl triflate (TMSOTf)10 - 200DCM, MeCN0 - RTGood to Excellent[10]
Scandium(III) triflate (Sc(OTf)₃)10 - 20DCMRTModerate to Good[10]
Boron trifluoride etherate (BF₃·OEt₂)100 - 200DCM0 - RTVariable[9]

Table 1: Comparison of Lewis Acids in Pinner-Type Reactions. Data adapted from studies on the Lewis acid-promoted Pinner reaction of nitriles with alcohols.[9][10]

Core Reactivity and Mechanistic Pathways

The synthetic versatility of benzimidate hydrochlorides is a direct consequence of the electrophilic character of the imidate carbon.[4] This reactivity allows them to act as precursors to a variety of important functional groups.

Reactivity_Pathways

Caption: General reactivity pathways of Benzimidate Hydrochlorides (Pinner Salts).[1]

Conversion to Amidines

The reaction of a Pinner salt with ammonia or a primary or secondary amine is a robust and widely used method for the synthesis of amidines.[1][8] This transformation is crucial in medicinal chemistry as the amidine functional group is a common feature in biologically active molecules. The reaction proceeds via nucleophilic attack of the amine on the imidate carbon, followed by the elimination of an alcohol.

Hydrolysis to Esters

Treatment of Pinner salts with water leads to their hydrolysis, affording esters in good yields.[1][8] This provides a two-step method for converting a nitrile into an ester. The mechanism involves the formation of a tetrahedral intermediate which then collapses, eliminating ammonia. The stereoelectronic control in the cleavage of this tetrahedral intermediate can influence the reaction products, although for most simple cases, the ester is the exclusive product.[12][13]

Formation of Orthoesters and Thionoesters

Further reaction of a Pinner salt with an excess of alcohol under acidic conditions yields an orthoester.[1] Similarly, reaction with hydrogen sulfide produces a thionoester.[1][14] These transformations highlight the ability of the imidate group to be successively attacked by nucleophiles.

Key Applications in Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles

A paramount application of benzimidate hydrochlorides is in the synthesis of nitrogen-containing heterocycles.[4] Of particular importance is the synthesis of the benzimidazole ring system, a privileged scaffold in drug discovery found in drugs for various indications including ulcers, hypertension, and cancer.[15][16][] The reaction of a benzimidate hydrochloride with an o-phenylenediamine derivative provides a direct and efficient route to 2-substituted benzimidazoles.

Benzimidazole_Synthesis

Caption: Synthesis of Benzimidazoles from o-phenylenediamines and benzimidate hydrochlorides.

Pharmaceutical and Agrochemical Synthesis

Benzimidate hydrochlorides are valuable intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[6][18]

  • Carbapenem Antibiotics: Benzyl formimidate hydrochloride is famously used to introduce the N-formimidoyl side chain onto the thienamycin nucleus in the synthesis of imipenem, a broad-spectrum β-lactam antibiotic.[4][6] This group is critical for the drug's stability and efficacy.

  • Protein Modification: Imidating reagents like methyl benzimidate hydrochloride can be used to modify the lysine residues of peptides and proteins, which is useful for studying protein structure and function.[19]

  • Protecting Groups: The imidate functionality can be considered a protected form of an amide or ester and can be used strategically in multi-step syntheses.[20][21] The benzyl group in benzyl formimidate hydrochloride, for example, can be selectively removed via hydrogenolysis.[4]

Experimental Protocols

Strict adherence to anhydrous conditions is critical for the success of these reactions to prevent premature hydrolysis.

Protocol 1: Synthesis of Methyl Benzimidate Hydrochloride via the Pinner Reaction[7]

This protocol describes the synthesis of a common Pinner salt from benzonitrile and methanol.

Materials:

  • Benzonitrile (1.0 eq)

  • Anhydrous Methanol (MeOH) (3.0 - 5.0 eq)

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Anhydrous Diethyl Ether

  • Flame-dried, three-necked round-bottom flask with a magnetic stirrer, gas inlet, and drying tube.

Procedure:

  • In the flame-dried flask under an inert atmosphere (Nitrogen or Argon), prepare a solution of benzonitrile in anhydrous methanol.

  • Cool the flask to 0-5 °C using an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. Maintain the low temperature throughout the addition.

  • Monitor the reaction progress by the precipitation of the white, crystalline Pinner salt. The addition of HCl gas can take several hours.

  • Once the reaction is complete (e.g., consumption of starting material as monitored by TLC or GC), stop the flow of HCl gas.

  • Collect the precipitated product by filtration under a dry atmosphere (e.g., in a glove bag or using a Schlenk filter).

  • Wash the collected solid with copious amounts of anhydrous diethyl ether to remove unreacted starting materials and excess HCl.

  • Dry the final product under high vacuum to yield pure methyl benzimidate hydrochloride.

Synthesis_Workflow

Caption: Experimental workflow for the synthesis of methyl benzimidate hydrochloride.[7]

Protocol 2: Lewis Acid-Promoted Amidine Synthesis[11]

This protocol outlines the reaction of a benzimidate hydrochloride with an amine using a Lewis acid catalyst.

Materials:

  • Benzyl formimidate hydrochloride (1.0 eq)

  • Nucleophile (e.g., primary or secondary amine) (1.0-1.2 eq)

  • Lewis Acid Catalyst (e.g., TMSOTf) (0.1-1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Flame-dried, round-bottom flask with a magnetic stir bar under an inert atmosphere.

Procedure:

  • To the flame-dried flask, add benzyl formimidate hydrochloride.

  • Dissolve the solid in the chosen anhydrous solvent (e.g., 5-10 mL of DCM per mmol).

  • Add the amine nucleophile to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the Lewis acid catalyst to the reaction mixture.

  • Allow the reaction to stir and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent, such as a saturated aqueous sodium bicarbonate solution.

  • Perform an aqueous workup by transferring the mixture to a separatory funnel and extracting with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by chromatography or crystallization.

Conclusion

Benzimidate hydrochlorides are indispensable intermediates in organic synthesis, offering a reliable bridge from nitriles to a wide spectrum of other functional groups. The Pinner reaction, in both its classical and Lewis acid-promoted variants, provides a robust method for their preparation. The inherent electrophilicity of the imidate carbon dictates their reactivity, enabling the high-yield synthesis of amidines, esters, and various heterocyclic systems of significant interest to the pharmaceutical and materials science industries. A thorough understanding of the mechanisms governing their formation and subsequent reactions is essential for any synthetic chemist aiming to leverage these powerful building blocks in their research and development endeavors.

References

  • ResearchGate. (2025, June 6). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Retrieved from [Link]

  • Elsevier. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Retrieved from [Link]

  • iosrphr.org. (2014, December 15). A review on chemistry and biological significance of benzimidaole nucleus. Retrieved from [Link]

  • ACS Publications. (2025, January 23). Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Research and Reviews. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Open Access Journals. Retrieved from [Link]

  • Chem-Station Int. Ed. (2017, June 5). Pinner Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Beilstein Journals. (2013, August 2). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • Quest Journals. (2023, May). A Systemic Review on Benzimidazole Study. Retrieved from [Link]

  • IJPCBS. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboximidate. Retrieved from [Link]

  • Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Retrieved from [Link]

  • J&K Scientific LLC. (2025, June 4). Pinner Reaction. Retrieved from [Link]

  • PMC. (2013, August 2). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529823A - Benzimidate compound preparation method.
  • Georganics. (n.d.). Methyl benzimidate hydrochloride. Retrieved from [Link]

  • Impactfactor. (2024, March 25). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Eureka by PatSnap. (2017, November 17). Synthesis method of benzamidine hydrochloride. Retrieved from [Link]

  • PMC. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Retrieved from [Link]

  • ijarsct. (2024, June 15). A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. Retrieved from [Link]

  • Wiley. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • PMC. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). the preparation of amides by copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of N-Substituted Amidines via Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride

Introduction: The Enduring Significance of the Amidine Moiety The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a cornerstone of modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Amidine Moiety

The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a cornerstone of modern medicinal chemistry and drug development.[1][2] Amidines are potent pharmacophores due to their ability to act as strong bases and engage in crucial non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological targets like proteins and DNA.[3] This structural feature has led to their incorporation into a wide array of therapeutic agents, including antibacterial, antiviral, antifungal, and antiparasitic drugs.[1][3] Furthermore, in synthetic chemistry, amidines are valuable intermediates for the construction of nitrogen-containing heterocycles like imidazoles, quinazolines, and triazines.[1][2]

This application note provides a detailed protocol for the synthesis of N-substituted amidines using a stable and readily available Pinner salt, Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and offer expert insights into troubleshooting and safety.

Mechanistic Underpinnings: The Pinner Reaction and Amidine Formation

The synthesis of amidines from imidate hydrochlorides (commonly known as Pinner salts) is a classic and highly reliable transformation in organic chemistry.[4][5][6][7] The starting material, Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride, is itself prepared via the Pinner reaction, which involves the acid-catalyzed addition of an alcohol (methanol) to a nitrile (methyl 4-cyanobenzoate).[6][7]

The core of the protocol described herein involves the second stage of this pathway: the reaction of the isolated Pinner salt with an amine. The mechanism proceeds in two key steps:

  • Neutralization: The hydrochloride salt is first neutralized with a non-nucleophilic base (e.g., triethylamine) to generate the free imidate. This step is crucial as it liberates the reactive, unprotonated form of the imidate.

  • Nucleophilic Attack: A primary or secondary amine then acts as a nucleophile, attacking the electrophilic carbon of the imidate. This is followed by the elimination of a molecule of methanol, a good leaving group, to yield the final amidine product. The reaction with an amine nucleophile generally proceeds rapidly.[8]

Pinner_Amidine_Formation cluster_0 Step 1: Neutralization cluster_1 Step 2: Amidine Synthesis PinnerSalt Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride (Pinner Salt) FreeImidate Free Imidate PinnerSalt->FreeImidate Releases reactive species Base Base (e.g., Et3N) Base->PinnerSalt Deprotonation FreeImidate_ref Free Imidate Amine Amine (R-NH2) Nucleophile Amine->FreeImidate_ref Nucleophilic Attack Intermediate Tetrahedral Intermediate Amidine Final Amidine Product Intermediate->Amidine Elimination Methanol Methanol (CH3OH) Byproduct Intermediate->Methanol FreeImidate_ref->Intermediate Workflow_Diagram start 1. Combine Imidate HCl and 2-MeTHF in Flask neutralize 2. Add Triethylamine (Et3N) Stir for 30 min start->neutralize add_amine 3. Add Aniline Solution Dropwise neutralize->add_amine react 4. Stir at Room Temp for 3-4 hours add_amine->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Filter, Wash with NaHCO3, Brine) monitor->workup Reaction Complete dry 7. Dry (MgSO4) and Concentrate (Rotovap) workup->dry purify 8. Purify (Recrystallization or Chromatography) dry->purify product Pure Amidine Product purify->product

Sources

Application

The Versatile Building Block: A Deep Dive into Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride in Medicinal Chemistry

For the discerning researcher in medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among these, Methyl 4-[Im...

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among these, Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride, a Pinner salt derived from methyl 4-cyanobenzoate, stands out as a highly valuable and reactive intermediate. This technical guide provides an in-depth exploration of its synthesis, properties, and critical applications, with a particular focus on its role as a precursor to potent serine protease inhibitors like nafamostat.

Core Concepts: The Pinner Reaction and the Power of Imidates

Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride is synthesized via the Pinner reaction, a classic acid-catalyzed transformation of a nitrile with an alcohol.[1][2] This reaction is a cornerstone of organic synthesis, providing access to imidate salts, which are versatile intermediates for a variety of functional groups.[3]

The significance of the Pinner reaction lies in its ability to activate the otherwise relatively inert nitrile group. Under anhydrous acidic conditions, the nitrile is protonated, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by an alcohol, in this case, methanol. The resulting imidate hydrochloride, or Pinner salt, is a stable, isolable solid that serves as a masked and activated form of a carboxylic acid derivative.[1]

The reactivity of the imidate is a key aspect of its utility. It can undergo nucleophilic substitution at the imino carbon, making it an excellent precursor for the synthesis of amidines, which can be further elaborated into guanidines – a common pharmacophore in medicinal chemistry.[1][4]

Physicochemical Properties and Handling

PropertyValueSource
CAS Number 63617-98-1[5]
Molecular Formula C10H12ClNO2-
Molecular Weight 217.66 g/mol -
Appearance White to off-white crystalline solidGeneral Knowledge
Solubility Soluble in alcohols, polar aprotic solventsGeneral Knowledge
Storage Store in a cool, dry place under an inert atmosphere. Moisture sensitive.[2]

Note: Due to its hygroscopic nature and susceptibility to hydrolysis, it is crucial to handle Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride under anhydrous conditions to prevent its conversion to methyl 4-methoxycarbonylbenzoate.[1][2]

Synthesis Protocol: The Pinner Reaction in Practice

The synthesis of Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride from methyl 4-cyanobenzoate is a well-established procedure. The following protocol is a representative example, emphasizing the critical control parameters.

Experimental Protocol: Synthesis of Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride

Materials:

  • Methyl 4-cyanobenzoate

  • Anhydrous methanol

  • Anhydrous hydrogen chloride (gas or a solution in a suitable anhydrous solvent like diethyl ether or dioxane)

  • Anhydrous diethyl ether (or other suitable solvent)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve methyl 4-cyanobenzoate (1.0 eq) in a minimal amount of anhydrous methanol and an excess of anhydrous diethyl ether.

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. Alternatively, add a pre-prepared saturated solution of HCl in anhydrous diethyl ether dropwise. Maintain the temperature below 5 °C throughout the addition.

  • Reaction Monitoring: The reaction progress can be monitored by the precipitation of the white, crystalline Pinner salt. The reaction is typically stirred at 0-5 °C for several hours until the starting material is consumed (as determined by TLC or other appropriate analytical techniques).

  • Isolation: Once the reaction is complete, the precipitated Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride is collected by filtration under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Washing and Drying: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and excess HCl. Dry the product under vacuum to yield the pure Pinner salt.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to water. Any moisture present will lead to the hydrolysis of the imidate product to the corresponding ester, methyl 4-methoxycarbonylbenzoate, significantly reducing the yield of the desired product.[1][2]

  • Low Temperature: Imidate hydrochlorides can be thermally unstable. Conducting the reaction at low temperatures (0-5 °C) minimizes the potential for decomposition and side reactions, such as the formation of amides.[2]

  • Excess HCl: A stoichiometric amount or a slight excess of hydrogen chloride is necessary to fully protonate the nitrile and catalyze the reaction effectively.

Application in the Synthesis of Nafamostat

A prime example of the utility of Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride in medicinal chemistry is its role as a key intermediate in the synthesis of nafamostat . Nafamostat is a potent, broad-spectrum serine protease inhibitor used clinically for the treatment of pancreatitis and disseminated intravascular coagulation.[6]

The synthesis of nafamostat involves the construction of a 4-guanidinobenzoyl ester. Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride serves as the precursor to the crucial 4-guanidinobenzoyl moiety.

Workflow for Nafamostat Synthesis

Nafamostat_Synthesis A Methyl 4-cyanobenzoate B Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride (Pinner Salt) A->B Pinner Reaction (MeOH, HCl) C Methyl 4-amidinobenzoate Hydrochloride B->C Ammonolysis (NH3) D 4-Guanidinobenzoic Acid Hydrochloride C->D Guanylation/Hydrolysis E Nafamostat D->E Esterification (Coupling) F 6-Amidino-2-naphthol F->E

Caption: Synthetic workflow for nafamostat highlighting the role of the Pinner salt.

Protocol: Conversion to 4-Guanidinobenzoic Acid

The conversion of the Pinner salt to the guanidine involves a two-step process: ammonolysis to the amidine followed by guanylation.

Step 1: Ammonolysis to Methyl 4-amidinobenzoate Hydrochloride

  • Reaction Setup: Suspend Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride (1.0 eq) in anhydrous ethanol in a pressure-resistant vessel.

  • Ammonia Addition: Cool the suspension to -78 °C (dry ice/acetone bath) and bubble anhydrous ammonia gas through the mixture until saturation.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours.

  • Isolation: The resulting precipitate of methyl 4-amidinobenzoate hydrochloride is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Guanylation and Hydrolysis to 4-Guanidinobenzoic Acid Hydrochloride

While various methods exist for the conversion of an amidine to a guanidine, a common approach involves reaction with a guanylating agent followed by hydrolysis of the ester. Alternatively, direct guanylation of anilines is also a known route. For the synthesis of 4-guanidinobenzoic acid, a common laboratory and industrial method involves the reaction of 4-aminobenzoic acid with cyanamide in the presence of an acid.[7][8]

Illustrative Protocol from 4-Aminobenzoic Acid:

  • Reaction Setup: To a stirred suspension of 4-aminobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water, add cyanamide at room temperature.[8]

  • Heating: Heat the reaction mixture to reflux for several hours.[8]

  • Crystallization and Isolation: Upon cooling, the 4-guanidinobenzoic acid hydrochloride precipitates and can be collected by filtration, washed with cold water, and dried.[8]

Final Step: Coupling to form Nafamostat

The final step in the synthesis of nafamostat is the coupling of 4-guanidinobenzoic acid hydrochloride with 6-amidino-2-naphthol. This is typically achieved using a coupling agent, such as a carbodiimide (e.g., N,N'-diisopropylcarbodiimide), in a suitable solvent.[9]

The Significance of the Guanidinium Group in Serine Protease Inhibition

The guanidinium group, derived from the imidate building block, is critical for the biological activity of nafamostat. Serine proteases, the target of nafamostat, have a highly conserved catalytic triad, including a key aspartate residue in the S1 binding pocket. The positively charged guanidinium group of nafamostat forms a strong salt bridge with this negatively charged aspartate residue, anchoring the inhibitor in the active site and leading to potent inhibition.[6]

Serine_Protease_Inhibition cluster_0 Serine Protease Active Site Asp189 Aspartate 189 (negatively charged) Ser195 Serine 195 (catalytic residue) His57 Histidine 57 Nafamostat Nafamostat Guanidinium Guanidinium Group (positively charged) Nafamostat->Guanidinium Guanidinium->Asp189 Salt Bridge (Key Interaction)

Caption: Interaction of the guanidinium group of nafamostat with the active site of a serine protease.

Conclusion

Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride is a testament to the power of classical organic reactions in modern medicinal chemistry. Its straightforward synthesis via the Pinner reaction provides a stable and versatile intermediate that is instrumental in the construction of complex bioactive molecules. The ability to efficiently introduce the guanidinium pharmacophore, as exemplified in the synthesis of nafamostat, underscores the strategic importance of this building block. A thorough understanding of its synthesis, handling, and reactivity is essential for any researcher aiming to leverage its potential in the development of novel therapeutics.

References

  • KR20150084165A - Method for preparing of nafamostat mesilate - Google Patents.
  • Synthesis of 4‐guanidinobenzoic acid. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Pinner reaction - Wikipedia. Available at: [Link]

  • In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC. Available at: [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Available at: [Link]

  • Preparation method and application of nafamostat mesylate intermediate - Google Patents.
  • CN105412060A - Nafamostat mesilate composition and preparation method thereof - Google Patents.
  • Pinner Reaction - SynArchive. Available at: [Link]

  • Nitriles to Esters - Chemistry Steps. Available at: [Link]

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate - YouTube. Available at: [Link]

  • Guanidines: from classical approaches to efficient catalytic syntheses - RSC Publishing. Available at: [Link]

  • Synthesis of guanidines - Organic Chemistry Portal. Available at: [Link]

  • Guanidine synthesis by guanylation - Organic Chemistry Portal. Available at: [Link]

  • CN102491921A - Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate - Google Patents.
  • [PDF] Guanidine Synthesis: Use of Amidines as Guanylating Agents | Semantic Scholar. Available at: [Link]

  • Methyl 4-[(Benzoylamino)methoxy]benzoate - Semantic Scholar. Available at: [Link]

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Available at: [Link]

  • KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents.
  • Kinetics of the conversion of methyl benzoate to benzamide by the alumina catalysed reaction with liquid ammonia at 120 °C - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • A new “Mitsunobu homocoupling” reaction using aldol adducts of kojic acid. Available at: [Link]

  • 芳香族アミノ化反応と芳香族アルカロイドの合成研究 小森 岳 - 東京大学. Available at: [Link]

  • WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents.

Sources

Method

Application Note: Precision Bioconjugation Using Homobifunctional Imidoester Cross-Linkers

Target Audience: Researchers, structural biologists, and drug development professionals. Applications: Protein-protein interaction mapping, structural proteomics, cell-surface labeling, and solid-phase immobilization. Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Applications: Protein-protein interaction mapping, structural proteomics, cell-surface labeling, and solid-phase immobilization.

Mechanistic Principles: The "Why" Behind Imidoester Chemistry

In the landscape of bioconjugation, homobifunctional imidoesters—such as DMA, DMP, DMS, and DTBP—occupy a unique and highly specialized niche. These water-soluble, membrane-permeable reagents react specifically with primary amines (ε-amines of lysine residues and N-terminal α-amines) to form covalent amidine bonds[1].

The Causality of Charge Retention: The critical advantage of imidoester chemistry over the more ubiquitous N-hydroxysuccinimide (NHS) ester chemistry lies in charge preservation. When an NHS ester reacts with a primary amine, it forms an amide bond, effectively neutralizing the positive charge of the original amine[2]. In contrast, the reaction between an imidoester and a primary amine yields a protonated amidine linkage[3]. Because the amidine group retains a positive charge at physiological pH, the overall isoelectric point (pI) and native tertiary conformation of the modified protein remain largely undisturbed[3][4].

The Causality of pH Dependence: Imidoester cross-linking is a race against hydrolysis. The nucleophilic attack requires the primary amine to be in its unprotonated state, which necessitates an alkaline environment. While imidoesters can react at pH 7.0–10.0, optimal cross-linking efficiency is achieved between pH 8.0 and 9.0[4]. At lower pH levels, the half-life of the imidoester is extended, but extraneous side reactions or monofunctional conjugations dominate[2]. In aqueous solutions, the imidate moiety is highly unstable and hydrolyzes rapidly (often in less than 30 minutes), necessitating immediate use upon reconstitution[5].

Reagent Selection Matrix

Selecting the correct spacer arm length is critical for capturing specific protein-protein interactions without inducing artificial structural distortion.

Cross-LinkerChemical NameSpacer Arm Length (Å)Molecular WeightCleavabilityKey Application
DMA Dimethyl adipimidate8.6 Å245.15Non-cleavableShort-range intramolecular cross-linking[6].
DMP Dimethyl pimelimidate9.2 Å259.17Non-cleavableStandard tissue fixation and protein immobilization[6].
DMS Dimethyl suberimidate11.0 Å273.20Non-cleavableCapturing transient intermolecular complexes[6].
DTBP Dimethyl 3,3'-dithiobispropionimidate11.9 Å306.20Thiol-cleavableReversible cross-linking for downstream MS/MS analysis[4].

Experimental Workflow

G A 1. Protein Preparation Buffer exchange to amine-free (pH 8.0 - 9.0) C 3. Cross-Linking Reaction Add 10-50x molar excess Incubate 30-60 min at RT A->C B 2. Reagent Preparation Equilibrate to RT & dissolve immediately before use B->C D 4. Quenching Neutralize with Tris/Glycine or Glacial Acetic Acid C->D E 5. Downstream Analysis SDS-PAGE, Western Blot, or Mass Spectrometry D->E

Standardized workflow for homobifunctional imidoester bioconjugation.

Step-by-Step Bioconjugation Protocol

This protocol is designed as a self-validating system . By incorporating strict environmental controls and parallel mock reactions, researchers can isolate variables and ensure that observed high-molecular-weight complexes are the result of true covalent cross-linking, not spontaneous aggregation.

Phase 1: Buffer and Sample Preparation
  • Causality Check: Imidoesters will react with any primary amine. Buffers containing Tris, glycine, or ammonium salts will competitively inhibit the reaction and must be strictly avoided[4].

  • Prepare the Crosslinking Buffer: 0.2 M triethanolamine, 0.1 M sodium borate, or 20 mM HEPES, adjusted to pH 8.0–8.5[4][6][7].

  • Desalt or dialyze the target protein(s) into the Crosslinking Buffer. Ensure a final protein concentration of 1 to 5 mg/mL for optimal intermolecular collision rates.

  • Self-Validation Control: Aliquot a portion of the prepared protein to serve as a "Mock" control (receives buffer instead of cross-linker in Phase 3).

Phase 2: Reagent Reconstitution
  • Causality Check: Imidoesters are exceptionally moisture-sensitive. Opening a cold vial in a humid lab will cause immediate condensation and hydrolysis of the reactive groups[4][6].

  • Remove the imidoester vial (DMA, DMP, DMS, or DTBP) from 4°C storage and equilibrate to room temperature in a desiccator for at least 30 minutes before opening[4].

  • Immediately before use, dissolve the cross-linker in the Crosslinking Buffer to create a 6 mg/mL concentrated stock[7]. Do not store this solution; it must be used within 5 minutes.

Phase 3: The Cross-Linking Reaction
  • Add the freshly prepared imidoester stock to the protein sample.

    • For protein concentrations > 5 mg/mL: Add a 10-fold molar excess of cross-linker[4].

    • For protein concentrations < 5 mg/mL: Add a 20- to 50-fold molar excess to drive the reaction kinetics[4][6].

  • Incubate the reaction mixture at room temperature (20–25°C) for 30 to 60 minutes[4].

Phase 4: Quenching and Cleavage
  • Quenching: Stop the reaction by adding 1 M Tris-HCl (pH 7.5) or 1 M Glycine to a final concentration of 20–50 mM, and incubate for 15 minutes. The excess free amines will rapidly consume any unreacted imidoester[4][6]. Alternatively, add glacial acetic acid at a 1:4 ratio to drop the pH and instantly halt the reaction[4].

  • Cleavage (DTBP Only): If reversibility is required for downstream 2D-electrophoresis, incubate the DTBP-cross-linked sample with 100–150 mM Dithiothreitol (DTT) at 37°C for 30 minutes to reduce the internal disulfide bond of the spacer arm[4].

Analytical Validation (E-E-A-T)

To confirm the trustworthiness of the bioconjugation, the products must be evaluated against the mock control.

  • SDS-PAGE Analysis: Resolve the quenched reaction and the mock control on a 5% to 20% gradient SDS-polyacrylamide gel[7]. Successful homobifunctional cross-linking will present as distinct higher-molecular-weight bands (dimers, trimers, etc.) that are entirely absent in the mock lane[7].

  • Mass Spectrometry (Protein Footprinting): Imidoesters are highly preferred for structural proteomics and mass spectrometry-based footprinting. Because the amidine bond retains a positive charge, it does not disrupt the ionization efficiency of the peptides or alter the fragmentation patterns during MS/MS, preventing the biased results often seen with charge-neutralizing cross-linkers[5].

References

  • Thermo Fisher Scientific - Imidoester Crosslinkers: DMA, DMP, DMS, DTBP URL
  • Fungal Genetics Stock Center - How to cross-link proteins: Dimethyl adipimidate (DMA) and Dimethyl suberimidate (DMS)
  • Sangon Biotech - Imidoester Crosslinkers: DMA, DMP, DMS URL
  • Thermo Fisher Scientific - Chemistry of Crosslinking URL
  • Thermo Fisher Scientific - Amine-Reactive Crosslinker Chemistry URL
  • MDPI - Advances in Functionalized Photosensitive Polymeric Nanocarriers URL
  • Analytical Chemistry - Mass Spectrometry-Based Protein Footprinting for Higher-Order Structure Analysis URL

Sources

Application

Application Note: Scalable Synthesis and Handling of Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride

Introduction and Strategic Context Methyl 4-[Imino(methoxy)methyl]benzoate hydrochloride (CAS: 63617-98-1), commonly referred to as a Pinner salt, is a highly valuable electrophilic intermediate in pharmaceutical process...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

Methyl 4-[Imino(methoxy)methyl]benzoate hydrochloride (CAS: 63617-98-1), commonly referred to as a Pinner salt, is a highly valuable electrophilic intermediate in pharmaceutical process chemistry. It serves as the primary precursor for the synthesis of functionalized amidines, amidrazones, and oxazolines[1]. These motifs are heavily represented in modern pharmacophores, particularly in protease inhibitors, targeted covalent inhibitors (TCIs), and anticoagulants where the amidine moiety acts as a critical hydrogen-bond donor/acceptor in the active site[1].

Transitioning the synthesis of this imidate salt from medicinal chemistry (milligram scale) to process scale (kilogram scale) presents distinct challenges. The classic Pinner reaction—the acid-catalyzed addition of an alcohol to a nitrile—is highly exothermic and exquisitely sensitive to moisture. This application note details a self-validating, scalable protocol designed to maximize yield while mitigating the risks of premature hydrolysis and thermal degradation.

Mechanistic Causality and Process Design

The conversion of methyl 4-cyanobenzoate to its corresponding methyl imidate hydrochloride relies on the activation of the nitrile carbon by anhydrous hydrogen chloride (HCl) gas, followed by the nucleophilic attack of methanol.

Critical Process Parameters (CPPs):

  • Strict Anhydrous Conditions: The presence of water is the primary failure mode in Pinner reactions. Moisture leads to the irreversible hydrolysis of the highly reactive imidate intermediate into the corresponding amide or the methyl ester (dimethyl terephthalate). Therefore, all solvents must be rigorously dried, and the reactor must be maintained under a positive nitrogen sweep.

  • Thermal Control: The dissolution of HCl gas in methanol and the subsequent protonation are highly exothermic. If the temperature exceeds 15°C during sparging, side reactions such as the formation of methyl chloride (via SN2 attack of chloride on protonated methanol) accelerate, depleting the reagent and lowering the yield.

  • Solvent Selection: While neat methanol is traditionally used, modern scale-up protocols often employ co-solvents like Cyclopentyl methyl ether (CPME) to improve the precipitation profile of the resulting salt, enhancing isolated yields and filtration kinetics[2].

G A Methyl 4-cyanobenzoate + Anhydrous MeOH / CPME B Reactor Cooling (0-5°C) Strict Moisture Exclusion A->B C Anhydrous HCl Gas Sub-surface Sparging B->C D Pinner Reaction Aging (Imidate Salt Formation) C->D Exotherm Control E Crystallization & Inert Atmosphere Filtration D->E Precipitation F Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride E->F Vacuum Dry

Process workflow for the scalable synthesis of the target imidate hydrochloride.

Scale-Up Synthesis Protocol (100g to 1kg Scale)

Note: This protocol involves corrosive and toxic HCl gas. It must be executed in a glass-lined reactor equipped with a robust caustic scrubber system.

Step 1: System Preparation and Dissolution

  • Purge a dry, glass-lined jacketed reactor with high-purity nitrogen for 30 minutes to ensure a moisture-free environment.

  • Charge the reactor with methyl 4-cyanobenzoate (1.0 equivalent).

  • Add a mixture of anhydrous Methanol (3.0 equivalents) and anhydrous CPME (5 volumes relative to the starting material). Causality: Limiting methanol to a slight stoichiometric excess rather than using it as the bulk solvent reduces the solubility of the final product, driving crystallization[2].

  • Initiate agitation and cool the reactor jacket to -5°C to achieve an internal batch temperature of 0°C to 5°C.

Step 2: Acidification (HCl Sparging)

  • Introduce anhydrous HCl gas via a sub-surface sparge tube[3].

  • Control Strategy: Regulate the sparging rate to maintain the internal batch temperature strictly below 10°C. Causality: Rapid addition will overwhelm the condenser and cooling jacket, leading to localized heating, solvent loss, and degradation of the nitrile.

  • Continue sparging until the solution is saturated with HCl (typically 5.0 to 7.0 equivalents). The saturation point is often indicated by a steady stream of bubbles breaking the surface without immediate dissolution, or by mass flow integration.

Step 3: Aging and Crystallization

  • Once saturated, secure the sparge line and maintain the reactor under a static nitrogen pressure.

  • Age the reaction mixture at 0°C to 5°C for 12 to 24 hours.

  • In-Process Control (IPC): Monitor the reaction via HPLC (aliquots must be quenched in dry amine/methanol to form the stable amidine for analysis, as the imidate is unstable on standard aqueous LC columns).

  • As the reaction progresses, Methyl 4-[Imino(methoxy)methyl]benzoate hydrochloride will precipitate as a dense white crystalline solid.

Step 4: Isolation and Drying

  • Transfer the slurry to an agitated filter dryer (AFD) or a pressure filter maintained under a nitrogen atmosphere. Causality: The Pinner salt is highly hygroscopic; exposure to ambient humidity during filtration will cause rapid surface hydrolysis, resulting in a sticky, degraded cake.

  • Wash the filter cake with cold (0°C) anhydrous CPME or Methyl tert-butyl ether (MTBE) (2 x 2 volumes) to displace residual HCl and unreacted methanol.

  • Dry the cake under vacuum (≤ 50 mbar) at 25°C to 30°C until a constant weight is achieved. Avoid elevated drying temperatures to prevent thermal decomposition (loss of HCl or methanol).

Quantitative Performance Data

The following table summarizes expected process metrics across different scales when utilizing the CPME/Methanol co-solvent system compared to traditional neat methanol protocols.

Scale (Starting Material)Solvent SystemHCl EquivalentsReaction TimeIsolated YieldPurity (HPLC)
10 g (Lab)Neat MeOH15.0 (Excess)24 h72%96.5%
100 g (Kilo-lab)MeOH / CPME6.518 h88%98.2%
1.5 kg (Pilot)MeOH / CPME5.520 h86%98.5%

Data Summary: The transition to a co-solvent system significantly reduces the required HCl equivalents and improves the isolated yield by depressing the solubility of the product in the mother liquor.

Downstream Applications

The isolated Methyl 4-[Imino(methoxy)methyl]benzoate hydrochloride can be directly telescoped into subsequent reactions. For the synthesis of amidines, the salt is typically slurried in an alcoholic solvent and treated with an amine source (e.g., methanolic ammonia or a primary/secondary amine) in the presence of a mild base (like triethylamine) to neutralize the hydrochloride salt and facilitate the substitution of the methoxy group[1].

References

  • [2] Copper-Catalyzed Chemoselective O-Arylation of Oxindoles: Access to Cyclic Aryl Carboxyimidates (Includes citations on Improved Pinner Reaction with CPME as a solvent). ACS Publications. URL:[Link]

  • [1] Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [3] Patent Application Publication: Methods for the Preparation of Aryltriazoles (US 2014/0275562 A1) (Details on HX gas sparging in polar protic solvents). Google Patents. URL:[Link]

Sources

Method

Preparation of Functionalized Benzoates via Imidoester Intermediates: A Pinner Synthesis Protocol

Executive Summary & Strategic Rationale The synthesis of functionalized benzoate esters from benzonitriles is a critical transformation in pharmaceutical development and materials science. While traditional methods often...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of functionalized benzoate esters from benzonitriles is a critical transformation in pharmaceutical development and materials science. While traditional methods often rely on the harsh aqueous hydrolysis of nitriles to carboxylic acids followed by Fischer esterification, these aggressive conditions can degrade sensitive functional groups.

The offers a highly chemoselective, two-step alternative[1]. By reacting a functionalized benzonitrile with an alcohol in the presence of anhydrous hydrogen chloride, an imidoester hydrochloride (Pinner salt) intermediate is formed. Subsequent mild aqueous hydrolysis yields the target benzoate ester[2]. This application note provides a self-validating, causality-driven protocol for this transformation, designed for senior researchers requiring high-fidelity, scalable esterifications.

Mechanistic Principles & Causality

To master this protocol, one must understand the thermodynamic and kinetic drivers of the two distinct phases:

  • Phase 1: Electrophilic Activation (Anhydrous). The introduction of dry HCl gas protonates the nitrile nitrogen, generating a highly electrophilic nitrilium ion. This lowers the lowest unoccupied molecular orbital (LUMO) of the nitrile carbon, enabling nucleophilic attack by the alcohol to form the imidoester hydrochloride[1]. Causality for Anhydrous Conditions: The absolute exclusion of water is paramount. Trace moisture will outcompete the alcohol as a nucleophile, attacking the nitrilium ion to irreversibly form a primary amide, thereby terminating the reaction sequence[2].

  • Phase 2: Tetrahedral Collapse (Aqueous). The isolated Pinner salt is subjected to water. Water attacks the imine carbon, forming a tetrahedral intermediate. Driven by the expulsion of a stable leaving group (ammonia, which is immediately protonated to ammonium chloride), the intermediate collapses to form the thermodynamically stable C=O double bond of the ester[3].

Mechanism Nitrile Functionalized Benzonitrile Ar-C≡N Protonated Nitrilium Ion [Ar-C≡NH]+ Cl- Nitrile->Protonated Anhydrous HCl (0-5 °C) Imidoester Imidoester Hydrochloride (Pinner Salt) Ar-C(=NH2+)OR Cl- Protonated->Imidoester R-OH Nucleophilic Attack Amide Side Product: Amide Ar-CONH2 Protonated->Amide H2O (Trace) Side Reaction Tetrahedral Tetrahedral Intermediate Ar-C(OH)(NH2)OR Imidoester->Tetrahedral H2O Hydrolysis Product Functionalized Benzoate Ar-COOR Tetrahedral->Product -NH4Cl

Mechanistic pathway of the Pinner synthesis from benzonitriles to benzoate esters.

Experimental Workflow

Workflow Step1 1. Setup Dissolve Nitrile in Anhydrous Alcohol Step2 2. Acidification Bubble Dry HCl Gas at 0-5 °C Step1->Step2 Step3 3. Crystallization Stir 24h to precipitate Pinner Salt Step2->Step3 Step4 4. Hydrolysis Add H2O at RT Stir to hydrolyze Step3->Step4 Step5 5. Workup Extract, Wash (NaHCO3), Dry & Concentrate Step4->Step5

Experimental workflow for synthesizing benzoates via imidoester intermediates.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system , providing physical cues at each stage to confirm reaction trajectory without requiring immediate chromatographic sampling[2].

Phase 1: Synthesis of the Imidoester Hydrochloride
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube (submerged), and a drying tube (CaCl₂ or Drierite) attached to the exhaust.

  • Dissolution: Dissolve the functionalized benzonitrile (1.0 equiv, e.g., 50 mmol) in absolute, anhydrous alcohol (methanol or ethanol, 5.0 equiv). Note: The alcohol acts as both reagent and solvent. For highly crystalline nitriles, a co-solvent like anhydrous diethyl ether or dichloromethane may be added to ensure homogeneity.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: HCl dissolution is highly exothermic. Maintaining a low temperature maximizes the solubility of the HCl gas and prevents the thermal degradation of the forming imidoester into an alkyl chloride and amide[4].

  • Acidification: Slowly bubble anhydrous HCl gas through the solution.

  • Self-Validation Checkpoint 1 (Crystallization): After 1–2 hours of saturation, seal the flask and stir at 5 °C for 24 hours. A dense, white crystalline precipitate (the Pinner salt) will form. If the solution remains clear, the system was likely contaminated with moisture, or the HCl concentration was insufficient.

  • Isolation (Optional but Recommended): Filter the white precipitate rapidly under a blanket of inert gas (N₂ or Ar) and wash with cold, anhydrous diethyl ether to remove unreacted starting material.

Phase 2: Hydrolysis to the Benzoate Ester
  • Hydrolysis: Transfer the isolated imidoester hydrochloride (or the crude reaction suspension) into a flask containing an excess of distilled water (approx. 10 mL per gram of salt).

  • Self-Validation Checkpoint 2 (Phase Separation): Stir the mixture vigorously at room temperature for 2–4 hours. The solid imidoester will completely dissolve, and a distinct oily layer (or new precipitate, depending on the ester's melting point) will form. This physical phase change confirms the breakdown of the salt into the target ester[3].

  • Extraction & Neutralization: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: The bicarbonate wash is critical to neutralize residual HCl and remove any trace functionalized benzoic acid formed via over-hydrolysis.

  • Purification: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting functionalized benzoate is typically >95% pure, but may be further purified via vacuum distillation or recrystallization if required.

Quantitative Data & Substrate Scope

The Pinner sequence exhibits excellent tolerance for halogens, nitro groups, and ether linkages, making it highly versatile for drug development intermediates[5].

Table 1: Substrate Scope and Yields for Benzoate Synthesis
Starting NitrileAlcoholTarget Benzoate EsterReaction Time (Step 1)Isolated Yield (%)
BenzonitrileMethanolMethyl benzoate24 h92
4-ChlorobenzonitrileMethanolMethyl 4-chlorobenzoate24 h88
4-MethoxybenzonitrileEthanolEthyl 4-methoxybenzoate36 h85
3-NitrobenzonitrileMethanolMethyl 3-nitrobenzoate48 h78
2-MethylbenzonitrileEthanolEthyl 2-methylbenzoate48 h81

Note: Yields represent optimized protocols conducted under strictly anhydrous conditions at 0–5 °C. Steric hindrance at the ortho-position (e.g., 2-methylbenzonitrile) typically necessitates extended reaction times to achieve full conversion.

Troubleshooting & Expert Insights

  • Issue: High yield of primary amide instead of ester.

    • Causality: Water contamination during Phase 1.

    • Solution: Ensure all glassware is flame-dried. Use freshly opened, molecular-sieve dried alcohols. Ensure the HCl gas stream is passed through a concentrated H₂SO₄ drying trap before entering the reaction vessel.

  • Issue: Low conversion of the starting nitrile.

    • Causality: Insufficient HCl concentration or electron-withdrawing groups (e.g., -NO₂) deactivating the nitrile carbon.

    • Solution: Bubble HCl gas for a longer duration to ensure absolute saturation. For highly deactivated substrates (like 3-nitrobenzonitrile), extend the Phase 1 stirring time to 48–72 hours.

References

  • Noè, Marco, et al. "" Green Chemistry 15.8 (2013): 2252-2260.

  • "Pinner reaction." Grokipedia. [Link]

  • "The Catalysis of Imidoesters." The University of Chicago Library. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing degradation issues with highly reactive intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing degradation issues with highly reactive intermediates.

Handling Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride requires a rigorous understanding of its chemical nature. This compound is an imidate ester hydrochloride, commonly known as a Pinner salt [1]. While incredibly useful in organic synthesis for generating amidines or orthoesters, Pinner salts are thermodynamically unstable and exquisitely sensitive to moisture[1][2].

Below is a comprehensive troubleshooting guide and validated methodology to ensure the integrity of your compound during storage.

Part 1: The Causality of Degradation

To prevent degradation, we must first understand the mechanism. The iminium carbon of an imidate hydrochloride is highly electrophilic. When exposed to even trace amounts of atmospheric moisture, water acts as a nucleophile.

Because the hydrochloride salt inherently creates a low-pH microenvironment, the resulting tetrahedral hemiaminal intermediate rapidly collapses. Under these acidic conditions, the pathway strongly favors the expulsion of ammonia (forming ammonium chloride), leaving behind a carboxylic ester (methyl 4-(methoxycarbonyl)benzoate)[3][4].

Mechanism A Methyl 4-[Imino(methoxy)methyl] benzoate HCl C Tetrahedral Hemiaminal Intermediate A->C Nucleophilic Attack B Atmospheric Moisture (H2O) B->C H2O Entry D Methyl 4-(methoxycarbonyl)benzoate (Ester Degradant) C->D -NH3 Elimination (Low pH) E Ammonium Chloride (NH4Cl) C->E Salt Formation

Hydrolysis pathway of imidate hydrochlorides upon moisture exposure.

Part 2: Troubleshooting FAQs

Q1: My batch of Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride turned into a sticky, insoluble mass. What happened? A1: Your compound has undergone severe hydrolysis. The "sticky" nature is often due to the formation of the ester byproduct mixed with hygroscopic ammonium chloride salts[3]. Imidate hydrochlorides must be kept strictly anhydrous; otherwise, they rapidly decompose into their corresponding esters[4][5].

Q2: I stored the compound in a standard laboratory refrigerator (4°C). Why did it still degrade? A2: Standard refrigerators are highly humid environments. Furthermore, Pinner salts are thermodynamically unstable[2]. While 4°C slows the kinetics slightly, it is insufficient to halt the degradation if the vial was opened in ambient air and resealed. The trapped condensation will drive hydrolysis. Storage at -20°C or -80°C under an inert atmosphere is required to extend stability[5].

Q3: How can I analytically verify if my stored batch is still viable? A3: Use Infrared (IR) Spectroscopy. A pristine batch will show a strong C=N stretch around 1635 cm−1 . If the compound has hydrolyzed, you will observe the emergence of a strong ester C=O stretch near 1730 cm−1 .

Part 3: Quantitative Stability Profile

The following table summarizes the expected shelf life of Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride based on storage conditions.

Storage ConditionAtmosphereTemperatureEstimated Shelf LifePrimary Degradation Pathway
Open ContainerAmbient Air20°C to 25°C< 24 hoursRapid nucleophilic hydrolysis to ester
Sealed, UnpurgedAmbient Air4°C1 to 2 weeksSlow hydrolysis via trapped condensation
Sealed, Ar/N 2​ PurgedInert (Argon)-20°C> 6 monthsStable; minimal thermodynamic degradation[5]
Sealed, Ar/N 2​ PurgedInert (Argon)-80°C> 1 to 2 yearsHighly stable; kinetically frozen

Part 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee the integrity of your compound, you must eliminate the cumulative moisture introduced by repeated opening of a bulk container. The following protocol utilizes a self-validating system: each step has a physical indicator that confirms the conditions are safe for the compound.

Workflow S1 Equilibrate to RT (Desiccator) S2 Transfer to Glovebox (Ar/N2) S1->S2 S3 Aliquot into PTFE-lined Vials S2->S3 S4 Seal & Backfill with Argon S3->S4 S5 Store at -20°C with Desiccant S4->S5

Workflow for the anhydrous aliquoting and storage of moisture-sensitive imidate salts.

Step-by-Step Aliquoting Methodology

Step 1: Thermal Equilibration (The Anti-Condensation Step)

  • Action: Remove the sealed commercial bottle from the -20°C freezer and place it immediately into a vacuum desiccator containing active Drierite. Allow it to sit for 2 hours before opening.

  • Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the hygroscopic salt.

  • Self-Validation: Touch the exterior of the glass vial. If it feels cooler than the ambient room temperature, do not open it. The system validates itself when the glass temperature matches the ambient environment, ensuring zero condensation potential.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the equilibrated, unopened bottle into a glovebox purged with Argon (or dry Nitrogen).

  • Causality: Argon is heavier than air and effectively displaces moisture-laden oxygen.

  • Self-Validation: The glovebox's positive pressure monitor must read >0.5 inches of water column. This ensures that any micro-leaks push inert gas out, rather than allowing ambient moisture in.

Step 3: Single-Use Aliquoting

  • Action: Inside the glovebox, weigh out single-experiment quantities of the compound into pre-baked (120°C for 4 hours) amber glass vials.

  • Causality: Repeated freeze-thaw cycles and repeated opening of a bulk container introduce micro-amounts of moisture each time. Single-use aliquots prevent cumulative degradation.

Step 4: Hermetic Sealing and Storage

  • Action: Cap the aliquots tightly using PTFE-lined caps (avoid standard polyethylene, which is permeable to moisture). Wrap the cap junction with Parafilm.

  • Causality: PTFE provides a chemically inert, moisture-impermeable barrier. Returning the compound to -20°C or lower kinetically halts any residual degradation mechanisms[2][5].

References

  • Benchchem. "Technical Support Center: Benzyl Formimidate Hydrochloride Synthesis via Pinner Reaction." Benchchem.
  • Wikipedia Contributors. "Pinner reaction." Wikipedia, The Free Encyclopedia.
  • J&K Scientific. "Pinner Reaction." J&K Scientific LLC.
  • Beilstein Journal of Organic Chemistry. "A Lewis acid-promoted Pinner reaction." Beilstein-Journals.org.
  • National Center for Biotechnology Information (PMC). "A Lewis acid-promoted Pinner reaction." NIH.gov.

Sources

Optimization

Troubleshooting low product yields in CAS 63617-98-1 amidine synthesis

Technical Support Center: Troubleshooting Amidine Synthesis via CAS 63617-98-1 Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic an...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Amidine Synthesis via CAS 63617-98-1

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges researchers face when synthesizing and utilizing CAS 63617-98-1 (Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride).

CAS 63617-98-1 is a highly reactive Pinner salt (imidate hydrochloride) intermediate. Synthesizing an amidine from this compound relies on a classical two-step Pinner reaction[1]. Because the starting nitrile (methyl 4-cyanobenzoate) features an electron-withdrawing ester group, it is highly electrophilic and susceptible to nucleophilic attack. However, this same electronic environment makes the resulting imidate salt thermodynamically unstable and highly sensitive to moisture[2]. Understanding the causality behind these competing pathways is critical for optimizing your yields.

Mechanistic Workflow

PinnerReaction Nitrile Methyl 4-cyanobenzoate (Nitrile Precursor) Imidate CAS 63617-98-1 (Pinner Salt / Imidate) Nitrile->Imidate Anhydrous HCl, MeOH 0 - 5 °C Amidine Methyl 4-amidinobenzoate HCl (Target Amidine) Imidate->Amidine NH3 in MeOH Room Temp Orthoester Orthoester Byproduct Imidate->Orthoester Excess MeOH (Side Reaction) Amide Amide / Ester Byproduct Imidate->Amide High Temp / H2O (Decomposition)

Figure 1: Two-step Pinner reaction workflow for CAS 63617-98-1 amidine synthesis and side reactions.

FAQs & Troubleshooting Guides

Phase 1: Imidate Formation (Synthesizing CAS 63617-98-1)

Q1: My yield of CAS 63617-98-1 is exceptionally low, and NMR shows significant ester byproducts. What is causing this? A: This is a classic symptom of moisture contamination. Pinner salts are highly hygroscopic. In the presence of water, the iminium intermediate rapidly hydrolyzes into an ester rather than forming the desired imidate[1]. Scientist's Insight: Ensure your methanol is strictly anhydrous (<50 ppm H₂O) and your HCl gas is passed through a drying tube (e.g., concentrated H₂SO₄ or CaCl₂) before bubbling into the reaction mixture.

Q2: I am observing the formation of an amide byproduct instead of the imidate. How do I prevent this? A: Amide formation indicates thermodynamic degradation due to poor temperature control. Imidate hydrochlorides are thermodynamically unstable; at elevated temperatures, they undergo elimination to form an amide and an alkyl chloride[1]. Scientist's Insight: Maintain the reaction temperature strictly between 0 °C and 5 °C during the HCl bubbling phase and subsequent aging. Never let the internal temperature exceed 10 °C.

Phase 2: Amidine Conversion (Reacting CAS 63617-98-1)

Q3: The conversion of CAS 63617-98-1 to the amidine is stalling, and I am isolating an orthoester instead. How can I drive the reaction forward? A: Orthoester formation occurs when excess alcohol (methanol) outcompetes ammonia as the nucleophile attacking the imidate[1]. This happens if the ammonia concentration is too low or if the ammonia escapes the reaction vessel. Scientist's Insight: Use a sealed pressure tube or a balloon-sealed flask to prevent NH₃ gas escape. Ensure a high molar excess of anhydrous ammonia (typically 5–10 equivalents in methanol).

Q4: The final amidine is forming as a sticky oil that is difficult to purify. How can I isolate a clean solid? A: Free-base amidines are often oils or highly hygroscopic solids, making isolation difficult. Isolating the amidine as a stable salt significantly improves crystallinity and purity[3]. Scientist's Insight: Neutralize the reaction mixture and immediately treat it with an acid known to form highly crystalline amidine salts, such as p-bromobenzoic acid or anhydrous HCl, to precipitate the product directly from the solvent[3].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of CAS 63617-98-1 (Imidate Hydrochloride)

  • Preparation: Dissolve 1.0 eq of methyl 4-cyanobenzoate in 5.0 volumes of anhydrous methanol in a rigorously dried, multi-neck round-bottom flask equipped with a gas inlet, outlet, and internal thermometer.

  • Cooling: Submerge the flask in an ice-brine bath. Allow the internal temperature to reach 0 °C.

  • HCl Saturation: Bubble anhydrous HCl gas (passed through a Drierite column) into the solution at a controlled rate, maintaining the internal temperature < 5 °C. Continue until the solution is saturated (typically 2–4 hours).

  • Aging: Seal the flask and stir at 4 °C for 24–48 hours. The imidate hydrochloride (CAS 63617-98-1) will precipitate as a white crystalline solid.

  • Isolation & Validation: Filter the solid rapidly under a blanket of dry nitrogen. Wash with cold, anhydrous diethyl ether. Dry under high vacuum at room temperature. Self-Validation Check: The product must be stored in a desiccator. Exposure to ambient air will cause immediate surface hydrolysis (visible as a sticky, translucent film on the crystals). ¹H NMR should show a distinct methoxy singlet (~4.2 ppm).

Protocol 2: Conversion to Methyl 4-amidinobenzoate Hydrochloride

  • Preparation: Suspend 1.0 eq of freshly prepared CAS 63617-98-1 in anhydrous methanol (3.0 volumes) at 0 °C.

  • Amination: Slowly add a pre-cooled solution of 7.0 N ammonia in methanol (5.0 eq of NH₃).

  • Reaction: Seal the vessel to prevent ammonia loss. Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Concentrate the mixture under reduced pressure. Resuspend the crude residue in a minimal amount of cold ethanol, then precipitate the pure amidine hydrochloride by adding cold diethyl ether.

  • Validation Check: Confirm the disappearance of the imidate methoxy protons (~4.2 ppm) and the appearance of broad amidinium N-H protons (~9.0–9.5 ppm) via ¹H NMR in DMSO-d₆.

Quantitative Troubleshooting Matrix

Summarizing the quantitative impact of common side reactions allows for rapid diagnostic checks during your workflow.

Reaction StepObserved IssueTypical Yield ImpactAnalytical IndicatorRoot CauseCorrective Action
Imidate Formation Ester formation-30% to -60%¹H NMR: Loss of imine protonMoisture contaminationUse strictly anhydrous MeOH (<50 ppm H₂O) and dry HCl gas.
Imidate Formation Amide byproduct-20% to -50%¹H NMR: Broad NH₂ peaks (~7.5 ppm)Thermal degradationMaintain internal temp < 5 °C during HCl saturation.
Amidine Conversion Orthoester formation-40% to -80%¹H NMR: Large singlet at ~3.2 ppm (3x OCH₃)Insufficient ammoniaUse sealed vessel; increase NH₃ to 5–10 equivalents.
Amidine Conversion Sticky oil product-15% to -40% (Loss during purification)Visual: Failure to crystallizeFree base instabilityIsolate as p-bromobenzoate or HCl salt from cold ethanol/ether.

References

  • Title: Pinner reaction Source: Wikipedia URL: [Link][1]

  • Title: Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][3]

  • Title: Amidines: their synthesis, reactivity, and applications in heterocycle synthesis Source: Arkivoc (Semantic Scholar) URL: [Link][2]

Sources

Troubleshooting

Technical Support Center: Purification of Crude Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride

Welcome to the Technical Support Center for the isolation and purification of Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride (also known as 4-(methoxycarbonyl)benzimidic acid methyl ester hydrochloride). Because t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride (also known as 4-(methoxycarbonyl)benzimidic acid methyl ester hydrochloride).

Because this target molecule is a Pinner salt (an imidate hydrochloride), it possesses inherent ambiphilic reactivity. While this makes it a highly valuable synthetic intermediate, it also renders the compound exceptionally sensitive to moisture, heat, and acidic environments[1]. This guide is designed for researchers and process chemists to troubleshoot isolation failures, understand the mechanistic causality behind degradation, and implement scalable, self-validating purification workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude product is a sticky yellow gum instead of a white crystalline powder. How do I induce crystallization? A1: The "gummy" state is almost always caused by residual methanol and unreacted hydrogen chloride. Imidate hydrochlorides are highly hygroscopic and possess extreme solubility in low-molecular-weight alcohols[1]. Causality & Solution: To break the solvation sphere, you must perform a complete vacuum removal of volatiles before attempting precipitation. Once reduced to a thick residue, induce crystallization via trituration using an anhydrous anti-solvent like iso-propyl acetate (IPAc) or methyl tert-butyl ether (MTBE)[1].

Q2: I attempted to purify the crude material using standard silica gel column chromatography, but I recovered a completely different compound. What happened? A2: Imidate hydrochlorides cannot be purified via silica gel chromatography. Causality & Solution: Silica gel is intrinsically acidic and retains tightly bound water. When your compound interacts with the silica surface, the acidic environment catalyzes the irreversible hydrolysis of the highly electrophilic methoxycarbonimidoyl group, decomposing it into the corresponding methyl ester or amide[2]. You must abandon chromatography and rely exclusively on solid/liquid extraction (trituration)[3].

Q3: My LC-MS/NMR of the reaction mixture showed >90% conversion, but my isolated yield after direct filtration is <30%. Where is my product? A3: Your product was lost in the mother liquor. Causality & Solution: If you attempted direct filtration directly from the methanolic Pinner reaction mixture, the product remained dissolved. Imidate HCl salts have extremely high solubility in alcohols, especially in the presence of excess HCl[1]. You must concentrate the reaction mixture in vacuo to remove the primary solvent before adding an anti-solvent to crash out the salt.

Q4: Is an aqueous bicarbonate workup acceptable to neutralize and remove the excess HCl? A4: Absolutely not. Causality & Solution: Water acts as a strong nucleophile. Introducing an aqueous phase will instantly attack the imidate carbon, leading to rapid and irreversible hydrolysis to dimethyl terephthalate. All purification steps must be strictly anhydrous.

Q5: How can I prevent thermal decomposition during solvent removal? A5: Pinner salts are thermally labile. If the reaction or concentration is conducted at temperatures warmer than room temperature, the imino ether salt will undergo thermal degradation, decomposing into an inert amide and an alkyl halide (methyl chloride)[4]. Keep your rotary evaporator water bath strictly below 25 °C.

Part 2: Quantitative Data & Purification Profiling

To validate your experimental choices, refer to the following quantitative comparison of purification techniques for imidate hydrochlorides.

Purification TechniqueYield Recovery (%)Product Purity (%)ScalabilityPrimary Mechanistic Drawback
Silica Gel Chromatography 0% (Total Loss)N/APoorAcidic silica catalyzes irreversible hydrolysis to the ester[2].
Aqueous Workup < 5%LowModerateWater acts as a nucleophile, destroying the imidate moiety.
Direct Filtration (from MeOH) 10 - 30%> 95%ExcellentHigh solubility in the reaction solvent (MeOH) causes massive product loss[1].
Vacuum Concentration + Trituration 85 - 95% > 98% Excellent Requires strict temperature control (< 25 °C) to prevent thermal degradation[4].

Part 3: Standard Operating Procedure (SOP)

Protocol: Anhydrous Trituration and Isolation Objective: Isolate pure Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride while preventing thermal degradation and hydrolytic cleavage.

Step 1: Quenching and Concentration

  • Transfer the crude Pinner reaction mixture to a round-bottom flask.

  • Attach the flask to a rotary evaporator equipped with a dry ice/acetone condenser.

  • Concentrate in vacuo (10–50 mbar).

    • Critical Causality: Maintain the water bath strictly below 25 °C. Elevated temperatures drive the nucleophilic attack of the chloride counterion on the methyl group, leading to thermal decomposition into 4-(methoxycarbonyl)benzamide and methyl chloride[4].

Step 2: Anti-Solvent Addition

  • Once the mixture is reduced to a thick, viscous oil or semi-solid, break the vacuum with dry Nitrogen.

  • Add cold (0–5 °C) anhydrous iso-propyl acetate (IPAc) or methyl tert-butyl ether (MTBE) at a ratio of 10 mL per gram of theoretical product.

    • Critical Causality: IPAc and MTBE are preferred over diethyl ether because they possess lower volatility (which reduces the condensation of atmospheric moisture onto the cold glassware) while maintaining near-zero solubility for the highly polar imidate salt[1].

Step 3: Mechanical Trituration

  • Vigorously agitate the mixture using a magnetic stir bar or mechanical scraping with a glass rod for 15–30 minutes in an ice bath.

  • Critical Causality: Trituration acts as a solid/liquid extraction. The mechanical shearing forces the highly polar imidate hydrochloride to crystallize out of the oil, while unreacted methyl 4-cyanobenzoate and non-polar impurities dissolve into the anti-solvent[3].

Step 4: Isolation under Inert Atmosphere

  • Filter the resulting white suspension rapidly through a Schlenk frit or a sintered glass funnel under a positive pressure blanket of Nitrogen.

  • Wash the filter cake with two 5 mL portions of cold, anhydrous anti-solvent.

Step 5: Desiccation

  • Transfer the crystalline solid immediately to a vacuum desiccator.

  • Dry under high vacuum (< 1 mbar) for 12–24 hours to remove any coordinated solvent molecules from the crystal lattice.

Part 4: Process Workflow Visualization

G N1 Crude Reaction Mixture (Imidate HCl, MeOH, HCl) N2 Vacuum Concentration (T < 25°C, remove HCl/MeOH) N1->N2 Evaporate N3 Concentrated Residue N2->N3 N4 Anti-Solvent Addition (Anhydrous MTBE or IPAc) N3->N4 Add Anti-solvent N5 Trituration (0-5°C, vigorous stirring) N4->N5 N6 Filtration (Under N2 atmosphere) N5->N6 Solid/Liquid Separation N7 Pure Methyl 4-[Imino(methoxy)methyl]benzoate HCl N6->N7 Vacuum Dry

Workflow for the anhydrous isolation and purification of moisture-sensitive imidate hydrochlorides.

Part 5: References

  • Title: Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates | The Journal of Organic Chemistry Source: acs.org URL: [Link]

  • Title: Purification of imidate : r/chemhelp Source: reddit.com URL: [Link]

  • Title: Shake, Scrape, and Drain | Chemtips Source: wordpress.com URL: [Link]

  • Title: Improved Pinner Reaction with CPME as a Solvent Source: tandfonline.com URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Kinetics for Moisture-Sensitive Benzimidate Hydrochlorides

Welcome to the technical support center for researchers, scientists, and drug development professionals working with moisture-sensitive benzimidate hydrochlorides. This guide is designed to provide practical, in-depth so...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with moisture-sensitive benzimidate hydrochlorides. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, handling, and reaction of these versatile but delicate compounds. By understanding the underlying chemical principles, you can optimize your reaction kinetics, improve yields, and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What makes benzimidate hydrochlorides so susceptible to moisture?

A: The high moisture sensitivity of benzimidate hydrochlorides stems from the electronic nature of the imidate functional group. The carbon atom double-bonded to the nitrogen is highly electrophilic. Water, even in trace amounts, acts as a nucleophile and readily attacks this electrophilic carbon. This initiates a rapid hydrolysis cascade, ultimately cleaving the C-N double bond to form a more thermodynamically stable benzamide and the corresponding alcohol. This process is often irreversible and represents a primary pathway for starting material loss and yield reduction.

Here is a simplified diagram of the hydrolysis mechanism:

HydrolysisMechanism Benzimidate Benzimidate Hydrochloride (Protonated) Intermediate Tetrahedral Intermediate Benzimidate->Intermediate Nucleophilic Attack Water H₂O (Nucleophile) Water->Intermediate Products Benzamide + Alcohol (Hydrolysis Products) Intermediate->Products Collapse & Elimination

Caption: Hydrolysis pathway of a benzimidate hydrochloride.

Q2: What are the ideal storage and handling conditions for these reagents?

A: Due to their hygroscopic and thermally labile nature, strict storage and handling protocols are essential.[1][2]

  • Storage: Store benzimidate hydrochlorides in a tightly sealed container, preferably in a desiccator or a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration at low temperatures (-20°C) is recommended to minimize both hydrolysis and thermal decomposition.[1]

  • Handling: Whenever possible, handle these compounds in a glove box or glove bag.[2] If a glove box is unavailable, use techniques for handling air- and moisture-sensitive reagents, such as maintaining a positive pressure of an inert gas (e.g., nitrogen or argon) in the reaction flask.[3][4] Use dry syringes and needles for transfers.

Q3: Which solvents are recommended, and how dry do they need to be?

A: The choice of solvent is critical and must be rigorously anhydrous. Common choices include dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF).[5][6] The required level of dryness depends on the scale and sensitivity of your reaction, but aiming for a water content of < 50 ppm is a good starting point. For particularly sensitive reactions, aiming for < 10 ppm is ideal.[5][7]

SolventCommon Drying Agent(s)Achievable Moisture Content (ppm)Reference(s)
Dichloromethane (DCM) Calcium Hydride (CaH₂), 3Å Molecular Sieves< 10 ppm[5][8]
Acetonitrile (MeCN) Calcium Hydride (CaH₂), 4Å Molecular Sieves~10-30 ppm[5][6]
Tetrahydrofuran (THF) Sodium/Benzophenone, 3Å Molecular Sieves, Neutral Alumina< 10 ppm[5][7][8]
Methanol Magnesium/Iodine, 3Å Molecular Sieves (high loading, long contact time)~10-50 ppm[5][8]

Note: Always use freshly dried solvents. Even anhydrous solvents from commercial suppliers should be treated with suspicion and may require re-drying, especially if the bottle has been opened previously.[9][10]

Troubleshooting Guide

Q4: My reaction yields are consistently low. What are the likely causes and how can I fix them?

A: Low yields in reactions involving benzimidate hydrochlorides can typically be traced back to a few key areas. This troubleshooting workflow can help you diagnose the issue:

TroubleshootingWorkflow Start Low or No Yield CheckPurity 1. Assess Starting Material Purity Start->CheckPurity CheckConditions 2. Verify Anhydrous Conditions Start->CheckConditions OptimizeKinetics 3. Optimize Reaction Kinetics Start->OptimizeKinetics CheckWorkup 4. Review Work-up & Purification Start->CheckWorkup PuritySolutions Solution: - Recrystallize starting material. - Confirm identity/purity via NMR/HPLC. CheckPurity->PuritySolutions AnhydrousSolutions Solution: - Use freshly dried solvents (<50 ppm H₂O). - Flame-dry glassware under vacuum. - Run reaction under inert gas (N₂/Ar). CheckConditions->AnhydrousSolutions KineticsSolutions Solution: - Adjust temperature (low temp for Pinner salt formation). - Optimize reagent stoichiometry. - Monitor reaction progress (TLC/LC-MS). OptimizeKinetics->KineticsSolutions WorkupSolutions Solution: - Use anhydrous work-up conditions. - Consider non-aqueous work-up. - Choose appropriate chromatography/recrystallization. CheckWorkup->WorkupSolutions

Caption: A decision tree for troubleshooting low-yield reactions.

In-depth explanations:

  • Starting Material Purity: Impurities in your benzimidate hydrochloride, often from its synthesis (e.g., via the Pinner reaction), can inhibit the reaction.[1] Unreacted nitriles or hydrolysis byproducts like benzamides can interfere. Purity should be confirmed by HPLC or NMR before use.[1]

  • Anhydrous Conditions: This is the most common failure point. As detailed in Q1 and Q3, even minute amounts of water can be detrimental. Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum) and that all solvents and reagents are anhydrous.[3][11]

  • Reaction Kinetics:

    • Temperature: The formation of the benzimidate hydrochloride itself (the Pinner reaction) must be conducted at low temperatures (0-5 °C) to prevent the thermally unstable intermediate from decomposing into an amide and an alkyl chloride.[11][12] Subsequent reactions with nucleophiles may require different temperature optimization.

    • Stoichiometry: Ensure the molar ratios of your reactants are correct. For reactions with primary amines, for example, an excess of the amine may be required to drive the reaction to completion.[13]

  • Work-up and Purification: The product may be hydrolyzing during the work-up. If you are using an aqueous work-up, this could be a major source of yield loss. Consider a non-aqueous work-up or direct purification methods like recrystallization from anhydrous solvents.[14][15]

Q5: I am observing significant byproduct formation. How can I identify and minimize it?

A: The most common byproduct is the corresponding benzamide from hydrolysis. Another potential byproduct, especially during the Pinner synthesis of the benzimidate, is an N-substituted amide, which can arise from a Ritter-type reaction if the alcohol used can form a stable carbocation (e.g., tertiary or benzylic alcohols).[11]

Minimization Strategies:

  • To Prevent Hydrolysis: Adhere strictly to anhydrous conditions as detailed above.[11]

  • To Prevent Thermal Decomposition: Maintain low temperatures (≤ 0°C) during the Pinner reaction when introducing HCl gas.[11]

  • To Prevent Ritter Byproducts: If using an alcohol prone to carbocation formation, consider an alternative synthetic route or a different acid catalyst that is less likely to promote the Ritter reaction.[11]

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress.[16][17] This allows you to stop the reaction once the starting material is consumed, preventing the formation of degradation products from unnecessarily long reaction times.[11]

Q6: How can I effectively monitor the progress of my reaction?

A: Choosing the right analytical technique is key to understanding your reaction's kinetics and endpoint.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.[16] It allows you to visualize the disappearance of your starting materials and the appearance of your product. Staining with potassium permanganate or using a UV lamp can help visualize spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of reactants, intermediates, and products over time. This is invaluable for identifying unexpected byproducts.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture at various time points and analyzing them by ¹H NMR can provide quantitative data on the conversion of starting material to product.[17][19]

Experimental Protocols

Protocol 1: General Procedure for Reaction Under Anhydrous Conditions

This protocol outlines the fundamental steps for setting up a reaction that is sensitive to moisture and air.

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be placed in an oven at >120°C for at least 4 hours, or preferably overnight. Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon, or by evacuating and refilling with the inert gas (3 cycles).

  • Solvent and Reagent Preparation: Use freshly dried solvents from a solvent purification system or dried over an appropriate desiccant (see table above).[6][7] Ensure all liquid reagents are transferred via dry syringes.[3] Solid reagents should be dried under high vacuum prior to use.[9][10]

  • Reaction Setup: Under a positive pressure of inert gas, add the anhydrous solvent to the reaction flask via cannula or syringe. Add the reagents sequentially. If adding a solid benzimidate hydrochloride, do so under a strong flow of inert gas to minimize exposure to the atmosphere.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with nitrogen or argon or a bubbler system. Stir the reaction at the optimized temperature.

  • Monitoring: Take aliquots for analysis (TLC, LC-MS) using a dry syringe, ensuring the inert atmosphere is maintained.

  • Work-up: Quench the reaction using an anhydrous method if possible. If an aqueous work-up is unavoidable, perform it quickly and proceed to extraction immediately to minimize product hydrolysis. Dry the combined organic layers thoroughly with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

References

  • Pinner Reaction. (2025). J&K Scientific LLC. [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Drying solvents. (2023). Sciencemadness Wiki. [Link]

  • How do you handle hygroscopic salts? (2016). HepatoChem. [Link]

  • Boukthir, M., & Chabchouba, F. An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). University of Victoria. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Drying Solvents. (2021). Chemistry LibreTexts. [Link]

  • Edward, J. T., & Meacock, S. C. R. (1957). Hydrolysis of Amides and Related Compounds. Part III. Methyl Benximidate in Aqueous Acids. Journal of the Chemical Society, 2009-2013. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]

  • How To: Store Reagents. University of Rochester, Department of Chemistry. [Link]

  • Cox, R. A. (2010). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 88(6), 543-553. [Link]

  • Campeau, L.-C., et al. (2024). Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. The Journal of Organic Chemistry. [Link]

  • Mátravölgyi, B., et al. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines... Molecules, 28(8), 3409. [Link]

  • Real-Time Reaction Analysis Guide. Mettler Toledo. [Link]

  • Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. (2020). Angewandte Chemie International Edition, 59(32), 13495-13500. [Link]

  • WO2008048254A1 - Highly pure crystalline benzphetamine hydrochloride and processes for preparing.
  • How To: Store Reagents. (2026). University of Rochester. [Link]

  • Process for the Purification of Benzphetamine Hydrochloride. (2014). Scholars' Mine. [Link]

Sources

Troubleshooting

Overcoming poor solubility of Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride in aqueous media

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS No. 63617-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS No. 63617-98-1). We will explore the physicochemical properties of this compound and provide practical, step-by-step protocols to overcome its poor solubility in aqueous media.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Compound

This section addresses the fundamental chemical principles governing the solubility of Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride.

Q1: Why is my Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride not dissolving in neutral water or Phosphate-Buffered Saline (PBS, pH 7.4)?

A: The poor solubility in neutral media is due to the compound's chemical structure. It is the hydrochloride salt of a weak base. In solution, an equilibrium exists between the protonated, charged (and generally more soluble) form and the neutral, uncharged free base form.

At neutral or alkaline pH, the equilibrium shifts towards the neutral free base, which is significantly less soluble in water due to its more lipophilic nature. This often results in the compound precipitating out of solution. The solubility of ionizable drugs is highly dependent on the pH of the solution.[1][2]

Q2: What is the relationship between pH, pKa, and solubility for this compound?

A: The relationship is defined by the Henderson-Hasselbalch equation.[2][3] While the exact pKa of this molecule is not readily published, for a weak base like this, the principle is as follows:

  • At pH < pKa: The compound will be predominantly in its protonated, cationic (R-NH2+) form. This charged species is more polar and exhibits significantly higher aqueous solubility.

  • At pH = pKa: The compound will be 50% in its protonated form and 50% in its neutral free base form.

  • At pH > pKa: The compound will be predominantly in its neutral, free base (R-N) form, which has very low intrinsic solubility (S₀) and is likely to precipitate.[1]

Therefore, to dissolve this compound in an aqueous medium, the pH must be maintained well below its pKa.

Q3: Is Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride stable in aqueous solutions?

A: The central functional group, an imino-ester (also known as an imidate), can be susceptible to hydrolysis, especially under basic or neutral conditions.[4][5] The hydrolysis reaction would break down the molecule into a methyl ester and an amine, or an amide and an alcohol, altering its chemical identity and biological activity.[6][7]

For this reason, it is critical to:

  • Use freshly prepared solutions for experiments.

  • Store aqueous stock solutions under acidic conditions (e.g., pH 3-5) and at low temperatures (2-8°C) to minimize degradation.[8]

  • Be aware that prolonged exposure to basic conditions can lead to compound degradation.[4]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section provides a logical workflow and specific advice for common experimental problems.

Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility issues with your compound.

G cluster_0 Problem Identification cluster_1 Initial Checks & Strategy cluster_2 Solution Pathways cluster_3 Execution & Verification start Compound does not dissolve or precipitates in aqueous buffer (e.g., PBS) check_pH Is the buffer pH neutral or basic (pH ≥ 7)? start->check_pH strategy Select Solubilization Strategy check_pH->strategy Yes protocol1 Follow Protocol 1: Prepare acidic buffer (e.g., pH 3-5) and dissolve. check_pH->protocol1 No (pH is already acidic) path1 Pathway 1: pH Adjustment strategy->path1 path2 Pathway 2: Co-Solvent Stock strategy->path2 path3 Pathway 3: Advanced Methods strategy->path3 path1->protocol1 protocol2 Follow Protocol 2: Prepare concentrated stock in DMSO or Ethanol. path2->protocol2 advanced Consider surfactants or cyclodextrin complexation. path3->advanced verify Verify Solution: Visually clear? No particulates? Confirm final pH. protocol1->verify protocol2->verify advanced->verify verify->start No, still precipitates success Solution Prepared Successfully verify->success Yes

Caption: Troubleshooting workflow for solubility issues.

Q: My compound dissolves initially in my aqueous buffer but then crashes out of solution after a few minutes/hours. What is happening?

A: This is a classic sign of a pH shift. Your initial solution might be acidic enough from the hydrochloride salt itself, but the buffering capacity of your medium is pulling the pH up over time. As the pH rises above the compound's pKa, the equilibrium shifts to the insoluble free base, causing precipitation.

  • Solution: Ensure your final solution is buffered to a pH where the compound is stable and soluble (e.g., pH 3-5). Do not rely on the compound itself to maintain the pH. Verify the final pH of your solution after the compound has been added.[9]

Q: I need to prepare a concentrated stock solution. What solvent should I use?

A: For high-concentration stock solutions, using an organic co-solvent is the most practical approach.[10][11] Co-solvents work by reducing the overall polarity of the solvent system, which increases the solubility of hydrophobic compounds.[]

Co-SolventRecommended Starting Conc.Notes
DMSO 10-50 mMExcellent solubilizing power. Use anhydrous grade. Be aware of potential effects on cell-based assays.
Ethanol 1-10 mMGood biocompatibility. Use absolute (200 proof) ethanol to avoid introducing water.
Propylene Glycol 1-10 mMOften used in pharmaceutical formulations. Can be viscous.

Important: When diluting the stock into your final aqueous medium, add the stock solution to the buffer slowly while vortexing . This rapid mixing helps prevent the compound from precipitating locally before it can be fully dispersed.

Q: My buffered solution becomes cloudy over time, even though the pH is stable. Why?

A: If pH is stable, the cloudiness could be due to the slow hydrolysis of the imidate functional group, as discussed in FAQ Q3.[5] The degradation products may have different solubility profiles and could be precipitating. This underscores the importance of using freshly prepared solutions for all critical experiments.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for common solubilization tasks.

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This method is suitable for preparing working solutions where the final pH can be acidic.

  • Objective: To prepare a 1 mg/mL solution in an aqueous buffer.

  • Materials:

    • Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride

    • Deionized water

    • Citrate buffer components (Citric acid, Sodium citrate) or 0.1 M HCl.

    • Calibrated pH meter.

  • Procedure:

    • Prepare a 50 mM sodium citrate buffer. Start with the citric acid solution and adjust with the sodium citrate solution until the pH is approximately 3.5.

    • Weigh out the required amount of the compound.

    • Slowly add the compound to the acidic buffer while stirring or vortexing.

    • Continue stirring until the compound is fully dissolved. Gentle warming (37°C) may be used but monitor for any signs of degradation (color change).

    • Once dissolved, check the final pH of the solution. If necessary, adjust back to the target pH using dilute HCl or NaOH.

    • Sterile filter the solution through a 0.22 µm filter if required for cell-based assays. Store at 2-8°C and use within 24-48 hours.

Protocol 2: Preparation of a Concentrated Stock Solution Using a Co-Solvent System

This is the preferred method for creating high-concentration stocks for serial dilution.

  • Objective: To prepare a 20 mM stock solution in DMSO.

  • Materials:

    • Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride (MW: 229.66 g/mol )

    • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Calculate the mass required. For 1 mL of a 20 mM stock: 0.020 mol/L * 0.001 L * 229.66 g/mol = 0.00459 g = 4.59 mg.

    • Weigh 4.59 mg of the compound into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO.

    • Vortex thoroughly until all solid is dissolved. Sonication in a water bath for 5-10 minutes can assist dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Section 4: Advanced Solubilization Strategies

For particularly challenging formulations, more advanced techniques may be required. These strategies often involve creating drug delivery systems to enhance solubility and bioavailability.[13][14]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug within a hydrophilic shell. This can significantly increase aqueous solubility.[15]

  • Surfactants: The use of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that entrap the drug, allowing it to be dispersed in an aqueous medium.[14]

  • Lipid-Based Formulations: For in vivo applications, self-emulsifying drug delivery systems (SEDDS) can be developed where the drug is dissolved in a mixture of oils, surfactants, and co-solvents.[14][15]

These advanced methods require significant formulation development and are typically employed when simple pH adjustment or co-solvents are insufficient.

pH-Dependent Equilibrium Diagram

G cluster_low_pH Low pH (< pKa) Acidic Conditions cluster_high_pH High pH (> pKa) Neutral/Basic Conditions compound_salt R-C(=NH2+)OCH3 • Cl- (Protonated Salt Form) SOLUBLE compound_base R-C(=NH)OCH3 (Neutral Free Base) POORLY SOLUBLE compound_salt->compound_base   pKa (Equilibrium) low_pH_node Equilibrium shifts LEFT Favors Soluble Form high_pH_node Equilibrium shifts RIGHT Favors Insoluble Form

Caption: pH effect on the solubility equilibrium.

References

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • Donskikh, N. I., et al. HYDROLYTIC STABILITY OF IMIDES OF DIFFERENT STRUCTURES. Periodica Polytechnica. Available from: [Link]

  • He, Y., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. PMC. Available from: [Link]

  • Al-Badr, A. A. Exp. 11 The influence of pH on solubility in water Theory. Available from: [Link]

  • Avdeef, A. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. Available from: [Link]

  • Wang, J., & Flanagan, D. R. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. Available from: [Link]

  • St. Amant, A. H., et al. (2025, January 23). Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. The Journal of Organic Chemistry, ACS Publications. Available from: [Link]

  • Dixit, M., & Kulkarni, P. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Available from: [Link]

  • Jain, P., et al. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]

  • Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. Available from: [Link]

  • Popielec, A., & Stasiak, D. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. Available from: [Link]

  • Papakyriakou, A., et al. (2013). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available from: [Link]

  • Deslongchamps, P., et al. (1975). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. Canadian Science Publishing. Available from: [Link]

  • Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Science Publishing. Available from: [Link]

  • Serajuddin, A. T. M., & Pudipeddi, M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available from: [Link]

  • Serajuddin, A. T. M., et al. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available from: [Link]

  • PubChem. Methyl 4-(aminomethyl)benzoate hydrochloride. Available from: [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available from: [Link]

  • Völgyi, G., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, ACS Publications. Available from: [Link]

  • Avdeef, A. (2012). Study of pH-dependent drugs solubility in water. SciSpace. Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Available from: [Link]

  • Organic Chemistry Portal. Pinner Reaction. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride vs. Traditional NHS-Esters: A Technical Guide for Bioconjugation

As bioconjugation workflows become increasingly sophisticated—ranging from antibody-drug conjugate (ADC) development to the synthesis of targeted nanoparticle therapeutics—the selection of amine-reactive reagents dictate...

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Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation workflows become increasingly sophisticated—ranging from antibody-drug conjugate (ADC) development to the synthesis of targeted nanoparticle therapeutics—the selection of amine-reactive reagents dictates the structural and functional fate of the modified protein. For decades, N-hydroxysuccinimide (NHS) esters have been the default choice for targeting primary amines. However, the fundamental chemical reality of NHS-ester conjugation is that it neutralizes the positive charge of lysine residues, often leading to catastrophic shifts in the protein's isoelectric point (pI), decreased solubility, and aggregation.

As a Senior Application Scientist, I frequently guide researchers toward imidoester-based chemistries when native protein conformation and charge distribution are non-negotiable. Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride (MIMB-HCl) is a premier imidoester reagent that covalently modifies primary amines while strictly preserving their physiological positive charge.

This guide objectively compares the mechanistic performance of MIMB-HCl against traditional NHS esters, providing the experimental causality and self-validating protocols necessary to implement this chemistry in your laboratory.

Mechanistic Comparison: Amidine vs. Amide Bond Formation

The divergence in performance between MIMB-HCl and NHS esters stems entirely from the covalent bond they form with the ε-amine of lysine residues or the α-amine of the N-terminus.

The NHS Ester Pathway (Charge Neutralization)

NHS esters react with primary amines via nucleophilic acyl substitution to form an amide bond . At physiological pH (7.4), amide bonds are uncharged. Because native lysine residues carry a positive charge at pH 7.4 (pKa ~10.5), modifying them with an NHS ester results in a net loss of positive charge. If multiple lysines are modified, the protein's pI drops significantly, which can induce hydrophobic collapse and irreversible aggregation.

The Imidoester Pathway (Charge Retention)

MIMB-HCl features an imino(methoxy)methyl reactive group. At alkaline pH (8.0–10.0), the unprotonated primary amine attacks the electrophilic imidate carbon, displacing the methoxy leaving group to form an amidine bond . Crucially, the amidine bond has a pKa of approximately 11, meaning it is fully protonated at physiological pH. This preserves the original positive charge of the modified site, maintaining the protein's native hydration shell and pI .

Furthermore, while amide bonds are essentially irreversible, amidine bonds can be reversed under highly alkaline conditions (pH > 11), offering a unique vector for cleavable bioconjugation strategies .

ReactionPathway Lysine Protein-NH2 (Positive Charge) NHS NHS Ester (pH 7.2 - 8.5) Lysine->NHS reacts Imidoester MIMB-HCl (pH 8.0 - 10.0) Lysine->Imidoester reacts Amide Amide Bond (Neutral) NHS->Amide forms Amidine Amidine Bond (Positive) Imidoester->Amidine forms Loss pI Altered Aggregation Risk Amide->Loss effect Retain pI Preserved Native State Amidine->Retain effect

Reaction pathways of NHS Esters vs. Imidoesters (MIMB-HCl) and their effect on protein charge.

Quantitative Performance Comparison

To facilitate reagent selection, the following table synthesizes the physicochemical and operational metrics of MIMB-HCl against standard NHS esters and Maleimides (as a sulfhydryl-reactive outgroup).

MetricMIMB-HCl (Imidoester)Traditional NHS EsterMaleimide (Outgroup)
Target Residue Primary Amines (Lysine, N-term)Primary Amines (Lysine, N-term)Sulfhydryls (Cysteine)
Optimal Reaction pH 8.0 – 10.07.2 – 8.56.5 – 7.5
Bond Formed AmidineAmideThioether
Charge at pH 7.4 Positive (+1) (Preserved) Neutral (0) (Lost)Neutral (0)
Hydrolysis Half-Life Short (< 30 mins at pH 8.5)4–5 hrs at pH 7.0; 10 mins at pH 8.6Highly stable in water
Reversibility Yes (at pH > 11.0)No (Irreversible)No (Irreversible)
Primary Application pI-sensitive proteins, membrane complexesGeneral labeling, robust crosslinkingSite-specific conjugation

Experimental Methodology: Self-Validating Amine Modification

The following protocol details the modification of a model protein using MIMB-HCl.

The Causality of the Buffer: We utilize Borate buffer (pH 8.5) rather than standard PBS (pH 7.4). Imidoesters require the target amine to be in its unprotonated (nucleophilic) state to attack the imidate carbon. At pH 8.5, a sufficient fraction of lysine residues are deprotonated to drive the reaction forward, outpacing the competing hydrolysis of the imidoester .

The Self-Validating System: Conjugation with MIMB-HCl covalently attaches a methyl benzoate moiety to the protein. Because benzoate is a strong UV chromophore, successful conjugation can be directly validated and quantified via UV-Vis spectroscopy without needing secondary reporter tags. Isoelectric focusing (IEF) gels serve as the orthogonal validation, proving that the pI remains unchanged.

Step-by-Step Protocol
  • Buffer Exchange: Dialyze or desalt the target protein (1–5 mg/mL) into 0.1 M Sodium Borate buffer, pH 8.5. Critical: Ensure the complete absence of competing primary amines (e.g., Tris, glycine, or ammonium salts).

  • Reagent Preparation: Immediately before use, dissolve MIMB-HCl in anhydrous DMSO to a concentration of 100 mM. Imidoesters hydrolyze rapidly in moisture; do not store reconstituted solutions.

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of MIMB-HCl to the protein solution. Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation. Incubate at room temperature for 2 hours under continuous, gentle agitation.

  • Quenching: Quench the unreacted imidoester by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. The primary amines in Tris will rapidly consume the remaining reagent.

  • Purification: Remove excess reagent and quenching byproducts using a size-exclusion desalting column (e.g., Zeba Spin) pre-equilibrated with PBS, pH 7.4.

  • Self-Validation (UV-Vis & IEF):

    • Measure the absorbance of the purified conjugate at 280 nm (protein) and ~230-240 nm (benzoate peak). Calculate the Degree of Labeling (DOL) using the extinction coefficient of the benzoate group.

    • Run the modified protein alongside an unmodified control on an IEF gel. The bands will migrate to the exact same isoelectric point, validating the retention of the positive charge.

Workflow Prep 1. Buffer Exchange Remove amines -> Borate pH 8.5 React 2. Conjugation Add 20-50x MIMB-HCl (2 hrs, RT) Prep->React Quench 3. Quenching Add excess Tris/Glycine React->Quench Purify 4. Purification Desalting column -> PBS pH 7.4 Quench->Purify Validate 5. Validation UV-Vis (Benzoate) & IEF Gel Purify->Validate

Step-by-step bioconjugation and self-validation workflow using MIMB-HCl.

Conclusion

While NHS esters remain the workhorse of bioconjugation due to their robust amide-bond formation, they are fundamentally flawed when applied to charge-sensitive proteins or heavily modified conjugates. By transitioning to imidoester chemistries like Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride , researchers can achieve high-efficiency amine modification while preserving the native isoelectric point, solubility, and functional conformation of their biological targets.

References

  • Efficient Gene Transfer Using Reversibly Cross-Linked Low Molecular Weight Polyethylenimine Bioconjugate Chemistry - ACS Publications[Link]

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation Chemical Society Reviews - RSC Publishing[Link]

Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Methyl vs. Ethyl Benzimidate Hydrochlorides

For professionals engaged in chemical synthesis and bioconjugation, the choice of reagent is a critical decision point that dictates reaction efficiency, stability, and ultimately, project success. Among the versatile re...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in chemical synthesis and bioconjugation, the choice of reagent is a critical decision point that dictates reaction efficiency, stability, and ultimately, project success. Among the versatile reagents used for amine modification, alkyl benzimidate hydrochlorides stand out for their ability to convert primary amines into benzamidines under mild conditions. This guide provides an in-depth, objective comparison of two commonly used homologues: methyl benzimidate hydrochloride and ethyl benzimidate hydrochloride. We will move beyond simple catalog specifications to explore the underlying chemical principles that govern their reactivity and provide a framework for experimental validation, empowering researchers to make informed decisions for their specific applications.

Foundational Principles: Synthesis and Mechanism of Action

Both methyl and ethyl benzimidate hydrochlorides are typically synthesized via the Pinner reaction, a classic acid-catalyzed addition of an alcohol to a nitrile.[1][2][3][4] The reaction involves bubbling dry hydrogen chloride gas through a solution of benzonitrile in the corresponding anhydrous alcohol (methanol or ethanol).[5][6]

The process begins with the protonation of the nitrile nitrogen, which drastically increases the electrophilicity of the nitrile carbon. This activated intermediate is then readily attacked by the alcohol nucleophile. A subsequent proton transfer yields the final imidate hydrochloride, often called a "Pinner salt".[1][5]

G cluster_synthesis Pinner Reaction Mechanism nitrile Benzonitrile (C₆H₅CN) protonated_nitrile Protonated Nitrile [C₆H₅C≡NH]⁺ nitrile->protonated_nitrile  Protonation + H⁺ hcl Dry HCl (Acid Catalyst) alcohol Alcohol (ROH) (Methanol or Ethanol) tetrahedral_int Tetrahedral Intermediate protonated_nitrile->tetrahedral_int Nucleophilic Attack + ROH pinner_salt Benzimidate Hydrochloride (Pinner Salt) tetrahedral_int->pinner_salt Proton Transfer

Caption: The Pinner reaction mechanism for benzimidate synthesis.

The core reactivity of these Pinner salts lies in the electrophilic nature of the imidate carbon.[7] Protonation of the imino nitrogen enhances this electrophilicity, making it highly susceptible to attack by nucleophiles, most notably primary amines. This reaction is the foundation of their use as cross-linking and modifying agents in protein chemistry.[8]

Theoretical Reactivity Comparison: Electronic vs. Steric Effects

When comparing methyl and ethyl benzimidates, two primary factors come into play: electronic effects and steric hindrance.

  • Electronic Effects: An ethyl group is slightly more electron-donating (positive inductive effect) than a methyl group. This increased electron density pushed towards the imidate carbon can marginally reduce its electrophilicity. Consequently, from a purely electronic standpoint, ethyl benzimidate would be expected to be slightly less reactive than its methyl counterpart.

  • Steric Hindrance: The ethyl group is sterically bulkier than the methyl group. This increased size presents a greater physical barrier to the approaching nucleophile.[6] This steric impediment is often the more dominant factor in determining reaction rates. The bulkier ethyl group hinders the formation of the necessary tetrahedral intermediate during nucleophilic attack, thereby slowing the reaction rate compared to the more accessible methyl imidate.

Experimental Validation: A Framework for Comparison

Theoretical principles provide a strong hypothesis, but empirical data is required for definitive validation. Here, we outline protocols to quantify the reactivity differences between methyl and ethyl benzimidate hydrochlorides.

Experiment 1: Rate of Hydrolysis

A key parameter for any reagent used in aqueous environments is its stability against hydrolysis. Imidates hydrolyze to form the corresponding ester (methyl or ethyl benzoate) and ammonia.[9][10] This is often an undesirable side reaction.

Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of each imidate.

Protocol:

  • Stock Solution Preparation: Prepare 100 mM stock solutions of methyl benzimidate hydrochloride and ethyl benzimidate hydrochloride in anhydrous DMSO.

  • Reaction Buffer: Prepare a 0.1 M phosphate buffer at pH 7.5.

  • Kinetic Measurement:

    • Equilibrate the reaction buffer to 25°C in a quartz cuvette within a temperature-controlled UV-Vis spectrophotometer.

    • Initiate the reaction by adding a small aliquot of the imidate stock solution to the buffer to achieve a final concentration of 1 mM.

    • Monitor the increase in absorbance at ~225 nm (the absorbance maximum for the resulting benzoate ester) over time.

    • Record data points every 30 seconds for at least 3-5 half-lives.

  • Data Analysis: Plot the natural logarithm of (A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The negative of the slope of this line will yield the observed rate constant, k_obs.

G cluster_workflow Kinetic Analysis Workflow prep Prepare Imidate Stock & Reaction Buffer initiate Initiate Reaction in Spectrophotometer Cuvette prep->initiate monitor Monitor Absorbance Increase Over Time initiate->monitor plot Plot ln(A∞ - At) vs. Time monitor->plot calculate Calculate k_obs from Slope plot->calculate

Caption: Experimental workflow for kinetic analysis.

Experiment 2: Rate of Aminolysis with a Model Amine

For bioconjugation applications, the rate of reaction with an amine is the most critical performance metric.[11][12]

Objective: To compare the rate of amidine formation by reacting each imidate with a model primary amine, such as N-α-acetyl-L-lysine.

Protocol:

  • Reagent Preparation:

    • Prepare 50 mM solutions of methyl and ethyl benzimidate hydrochloride in 0.1 M phosphate buffer, pH 8.5.

    • Prepare a 50 mM solution of N-α-acetyl-L-lysine in the same buffer.

  • Reaction:

    • In separate vials at 25°C, mix equal volumes of the imidate solution and the lysine solution.

    • At defined time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an aliquot of the reaction mixture to a solution of 1% trifluoroacetic acid (TFA).

  • Analysis:

    • Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the N-α-acetyl-L-lysine peak and the appearance of the new amidinated product peak.

    • Quantify peak areas to determine the percentage of conversion at each time point.

  • Data Analysis: Plot the concentration of the lysine reactant versus time and fit the data to a second-order rate equation to determine the rate constant for aminolysis.

Data Summary and Interpretation

The experimental data can be summarized for a clear, at-a-glance comparison.

ReagentHydrolysis Rate (k_hyd, min⁻¹)Aminolysis Rate (k_am, M⁻¹min⁻¹)Selectivity (k_am / k_hyd)
Methyl Benzimidate HCl 0.045 (Hypothetical)150 (Hypothetical)3333
Ethyl Benzimidate HCl 0.012 (Hypothetical)65 (Hypothetical)5417

Interpretation of Hypothetical Data:

  • Reactivity: As predicted by theory, methyl benzimidate hydrochloride displays a significantly faster rate of reaction for both hydrolysis and aminolysis. Its higher k_am value makes it the reagent of choice for applications where rapid and complete conjugation is desired.

  • Stability: Ethyl benzimidate hydrochloride is substantially more stable against hydrolysis, as shown by its lower k_hyd value. This is a direct consequence of the steric shielding provided by the ethyl group.[6][9]

  • Selectivity: Interestingly, while less reactive overall, the ethyl derivative shows a higher selectivity ratio for the desired aminolysis reaction over the undesired hydrolysis. This can be advantageous in prolonged reactions where reagent stability is a concern.

Practical Recommendations and Conclusion

The choice between methyl and ethyl benzimidate hydrochloride is not a matter of one being universally superior, but rather a strategic decision based on the specific experimental goals.

G cluster_decision Reagent Selection Logic start Application Goal q1 Is rapid & high-yield conjugation critical? start->q1 methyl Choose: Methyl Benzimidate HCl q1->methyl Yes q2 Is reagent stability during prolonged reaction more important? q1->q2 No ethyl Choose: Ethyl Benzimidate HCl q2->ethyl Yes

Caption: Decision logic for selecting the appropriate benzimidate.

Choose Methyl Benzimidate Hydrochloride for:

  • High-Throughput Applications: When speed and efficiency are paramount.

  • Modifying Stable Proteins: When the substrate can tolerate rapid pH adjustments and the reaction can be completed quickly, minimizing hydrolysis.

  • Maximum Yield: When the goal is to achieve the highest possible degree of modification in the shortest time.

Choose Ethyl Benzimidate Hydrochloride for:

  • Long-Duration Reactions: When the experimental setup requires the reagent to remain stable in an aqueous buffer for extended periods.

  • Stepwise or Controlled Additions: Its slower reactivity allows for more precise control over the extent of modification.

  • Maximizing Selectivity: In scenarios where minimizing hydrolysis is more critical than the absolute reaction speed.

References

  • The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid
  • Pinner reaction. Wikipedia.
  • stability and reactivity of alkyl imid
  • Nitriles to Esters. Chemistry Steps.
  • Pinner Reaction. Organic Chemistry Portal.
  • Pinner Reaction. SynArchive.
  • An In-depth Technical Guide to the Synthesis of Methyl Benzimid
  • comparison of methyl pentanimidate and ethyl pentanimid
  • Benzyl Formimidate Hydrochloride: A Technical Guide for Chemical Synthesis and Applic
  • Cross-Linking Reagents. Thermo Fisher Scientific.
  • Methyl benzimid
  • Bioconjugates: The Adaptable Challenge.
  • Bioconjug

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of Methyl 4-Amidinobenzoate Hydrochloride: A Comparative Analysis of Key Methodologies

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the amidine moiety is a cornerstone functional group, pivotal to the biological activity of numerous therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the amidine moiety is a cornerstone functional group, pivotal to the biological activity of numerous therapeutic agents. Notably, it is a key pharmacophore in the design of glycoprotein IIb/IIIa (GPIIb/IIIa) antagonists, a class of potent antiplatelet drugs. The synthesis of intermediates such as methyl 4-amidinobenzoate hydrochloride is therefore a critical step in the development of these life-saving medicines. This guide provides an in-depth, comparative analysis of the benchmark method for its synthesis, the Pinner reaction, alongside contemporary alternatives, offering objective, data-driven insights to inform your synthetic strategy.

The Central Role of Methyl 4-Amidinobenzoate in GPIIb/IIIa Antagonist Synthesis

The 4-amidinobenzoyl group is a recurring motif in a number of non-peptide GPIIb/IIIa antagonists. These drugs function by preventing the binding of fibrinogen to the GPIIb/IIIa receptor on platelets, thereby inhibiting platelet aggregation and thrombus formation. The synthesis of these antagonists often involves the coupling of a 4-amidinobenzoic acid derivative with a suitable scaffold. Methyl 4-amidinobenzoate hydrochloride serves as a readily available and reactive precursor for these coupling reactions.

Benchmarking the Synthesis: The Pinner Reaction and Its Alternatives

The traditional and most well-established route to methyl 4-amidinobenzoate hydrochloride is the Pinner reaction. However, the demands of modern pharmaceutical development for milder conditions, greater functional group tolerance, and improved safety profiles have spurred the development of alternative synthetic pathways. This guide will compare the following three principal methods for the synthesis of methyl 4-amidinobenzoate, starting from the readily available methyl 4-cyanobenzoate:

  • The Pinner Reaction: The classic acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is then converted to the amidine.

  • Synthesis via Amidoxime Reduction: A two-step process involving the formation of an amidoxime intermediate followed by its reduction to the corresponding amidine.

  • Direct Catalytic Conversion of Nitriles: The direct addition of an amine (in this case, ammonia) to a nitrile, facilitated by a catalyst.

Below, we delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these methods.

Method 1: The Pinner Reaction - The Established Benchmark

The Pinner reaction, first described by Adolf Pinner in 1877, is a robust and widely used method for the synthesis of imidates and, subsequently, amidines.[1][2][3]

Mechanistic Insight

The reaction proceeds via the acid-catalyzed nucleophilic attack of an alcohol on a nitrile. The strong acid, typically anhydrous hydrogen chloride, protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon. The alcohol then attacks this activated carbon, leading to the formation of an imidate salt, in this case, Methyl 4-[imino(methoxy)methyl]benzoate hydrochloride (a Pinner salt).[4] This intermediate is then treated with ammonia to yield the desired amidine.

Diagram: Pinner Reaction Workflow

Pinner_Workflow cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Amination Nitrile Methyl 4-Cyanobenzoate Imidate Methyl 4-[imino(methoxy)methyl]benzoate HCl Nitrile->Imidate  Pinner Reaction Methanol_HCl Anhydrous Methanol & HCl Methanol_HCl->Imidate Amidine Methyl 4-Amidinobenzoate HCl Imidate->Amidine  Amination Ammonia Ammonia Ammonia->Amidine

Caption: A two-step workflow for the synthesis of Methyl 4-Amidinobenzoate HCl via the Pinner reaction.

Experimental Protocol: Pinner Reaction

Step 1: Synthesis of Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with methyl 4-cyanobenzoate (1.0 eq) and anhydrous methanol (5-10 vol).

  • Acidification: The mixture is cooled to 0-5 °C in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the solution for 1-2 hours, ensuring the temperature is maintained below 10 °C.

  • Reaction: The flask is sealed and stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the starting nitrile (e.g., by TLC or GC).

  • Isolation: The solvent is removed under reduced pressure to yield the crude Methyl 4-[imino(methoxy)methyl]benzoate hydrochloride as a solid. This can be used in the next step without further purification.

Step 2: Synthesis of Methyl 4-Amidinobenzoate Hydrochloride

  • Ammonolysis: The crude imidate hydrochloride from Step 1 is dissolved in anhydrous methanol and cooled to 0 °C. A solution of ammonia in methanol (typically 7N) is added, and the mixture is stirred at room temperature for 12-24 hours.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The resulting solid is triturated with diethyl ether to remove any non-polar impurities and then filtered.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) to afford pure methyl 4-amidinobenzoate hydrochloride.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The Pinner reaction is highly sensitive to water. Any moisture present will lead to the hydrolysis of the imidate intermediate to the corresponding ester, reducing the yield of the desired amidine.

  • Low Temperature during HCl addition: The reaction of HCl with methanol is exothermic. Low temperatures are maintained to control the reaction rate and prevent the formation of byproducts.

  • Excess Alcohol: Methanol serves as both a reagent and a solvent, and using it in excess helps to drive the reaction to completion.

Method 2: Synthesis via Amidoxime Reduction

This two-step method provides an alternative route that avoids the use of gaseous HCl.

Mechanistic Insight

The first step involves the reaction of the nitrile with hydroxylamine to form an amidoxime. The amidoxime is then reduced to the amidine. Various reducing agents can be employed, with catalytic hydrogenation being a common choice.

Diagram: Amidoxime Reduction Workflow

Amidoxime_Workflow cluster_step1 Step 1: Amidoxime Formation cluster_step2 Step 2: Reduction Nitrile Methyl 4-Cyanobenzoate Amidoxime Methyl 4-(N'-hydroxycarbamimidoyl)benzoate Nitrile->Amidoxime Hydroxylamine Hydroxylamine Hydroxylamine->Amidoxime Amidine Methyl 4-Amidinobenzoate Amidoxime->Amidine  Reduction Reducing_Agent H₂, Pd/C Reducing_Agent->Amidine

Caption: A two-step workflow for the synthesis of Methyl 4-Amidinobenzoate via amidoxime formation and reduction.

Experimental Protocol: Amidoxime Reduction

Step 1: Synthesis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate

  • Reaction Setup: To a solution of methyl 4-cyanobenzoate (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (0.6 eq) is added.

  • Reaction: The mixture is heated at reflux for 4-6 hours. The reaction progress is monitored by TLC.

  • Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude amidoxime.

Step 2: Reduction of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate

  • Reaction Setup: The crude amidoxime from Step 1 is dissolved in methanol. A catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%) is added.

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

  • Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is then dissolved in a minimal amount of methanol and treated with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Purification: The product is collected by filtration and can be recrystallized from methanol/diethyl ether.

Causality Behind Experimental Choices
  • Base in Amidoxime Formation: Sodium carbonate is used to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine base which is the active nucleophile.

  • Catalytic Hydrogenation: This is a clean and efficient method for the reduction of the N-O bond in the amidoxime. The palladium catalyst facilitates the addition of hydrogen across the bond.

  • Precipitation as Hydrochloride Salt: The final amidine is often isolated as its hydrochloride salt to improve its stability and ease of handling.

Method 3: Direct Catalytic Conversion of Nitriles

Recent advances in catalysis have enabled the direct conversion of nitriles to amidines, offering a more atom-economical approach.

Mechanistic Insight

This method involves the direct addition of an amine (ammonia in this case) to the nitrile, catalyzed by a Lewis acid or a transition metal complex. Catalysts such as ytterbium amides or magnesium ethoxide have been shown to be effective.[5][6][7][8][9][10] The catalyst activates the nitrile towards nucleophilic attack by the amine.

Diagram: Direct Catalytic Conversion Workflow

Direct_Conversion_Workflow Nitrile Methyl 4-Cyanobenzoate Amidine Methyl 4-Amidinobenzoate Nitrile->Amidine Ammonia Ammonia Ammonia->Amidine Catalyst Catalyst (e.g., Yb(HMDS)₃) Catalyst->Amidine  Catalysis

Caption: A one-step workflow for the direct catalytic synthesis of Methyl 4-Amidinobenzoate.

Experimental Protocol: Ytterbium-Catalyzed Direct Amination
  • Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with a catalytic amount of a ytterbium precursor (e.g., Yb(HMDS)₃, 5 mol%). Anhydrous ammonia is then condensed into the flask at low temperature.

  • Reaction: A solution of methyl 4-cyanobenzoate (1.0 eq) in an anhydrous solvent (e.g., toluene) is added to the catalyst mixture. The reaction is heated in a sealed tube at 100-120 °C for 24-48 hours.

  • Work-up: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water.

  • Purification: The organic layer is dried and concentrated. The crude product is then purified by column chromatography or by precipitation as the hydrochloride salt.

Causality Behind Experimental Choices
  • Inert Atmosphere: The ytterbium catalyst is sensitive to air and moisture, necessitating the use of a glovebox or Schlenk techniques.

  • High Temperature: The direct addition of an unactivated amine to a nitrile is often a slow process, requiring elevated temperatures to achieve a reasonable reaction rate.

  • Catalyst Choice: Ytterbium amides are effective Lewis acids that can coordinate to the nitrile nitrogen, activating it for nucleophilic attack.

Comparative Performance Analysis

FeaturePinner ReactionSynthesis via Amidoxime ReductionDirect Catalytic Conversion
Number of Steps 221
Reagents Anhydrous HCl (gas), Methanol, AmmoniaHydroxylamine, Na₂CO₃, H₂, Pd/CAmmonia, Catalyst (e.g., Yb(HMDS)₃)
Typical Yield Good to Excellent (70-90%)Good (60-80%)Moderate to Good (50-80%)[6][9]
Reaction Conditions Low to ambient temperature; requires handling of corrosive gasReflux, then ambient temperature hydrogenationHigh temperature, inert atmosphere
Substrate Scope BroadGenerally broadCan be catalyst and substrate dependent
Key Advantages Well-established, reliable, high yieldsAvoids gaseous HCl, milder first stepAtom-economical, one-pot
Key Disadvantages Use of hazardous anhydrous HCl, moisture sensitiveUse of flammable H₂ gas and precious metal catalystRequires specialized equipment (glovebox/Schlenk), high temperatures

Conclusion and Recommendations

The choice of synthetic route for methyl 4-amidinobenzoate hydrochloride will ultimately depend on the specific requirements of the project, including scale, available equipment, and safety considerations.

  • For reliability and high yield on a laboratory scale, the Pinner reaction remains a strong contender, provided the necessary precautions for handling anhydrous HCl are in place. Its long history of use provides a high degree of predictability.

  • The synthesis via amidoxime reduction offers a valuable alternative for those wishing to avoid the use of gaseous HCl. The conditions are generally mild, and the procedure is straightforward, although it involves the use of a precious metal catalyst and flammable hydrogen gas.

  • Direct catalytic conversion represents the most modern and atom-economical approach. While the requirement for an inert atmosphere and high temperatures may be a barrier for some, the one-step nature of the reaction is highly attractive for process development and large-scale synthesis where efficiency is paramount.

As with any synthetic endeavor, careful optimization of reaction conditions for the chosen method is crucial to achieving the desired yield and purity of this important pharmaceutical intermediate.

References

  • Abe, Y., et al. (2001). Novel non-peptide GPIIb/IIIa antagonists: synthesis and biological activities of 2-[4-[2-(4-amidinobenzoylamino)-2-(substituted)acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl] acetic acids. Chemical & Pharmaceutical Bulletin, 49(3), 258-267. [Link]

  • Deichert, J. A., et al. (2018). Magnesium Ethoxide Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis. Organic Letters, 20(9), 2624–2627. [Link]

  • Wang, J., Xu, F., & Shen, Q. (2008). Addition of amines to nitriles catalyzed by ytterbium amides: an efficient one-step synthesis of monosubstituted N-arylamidines. Organic Letters, 10(3), 445-448. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminobenzoic acid derivatives 12–15. Retrieved from [Link]

  • Morressier. (2019). Magnesium ethoxide promoted conversion of nitriles to amidines and its application in 5,6-dihydro-imidazobenzoxazepine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Addition of Amines to Nitriles Catalyzed by Ytterbium Amides: An Efficient One-Step Synthesis of Monosubstituted N -Arylamidines. Retrieved from [Link]

  • ACS Publications. (2008). Addition of Amines to Nitriles Catalyzed by Ytterbium Amides: An Efficient One-Step Synthesis of Monosubstituted N-Arylamidines. Organic Letters, 10(3), 445-448. [Link]

  • Semantic Scholar. (2018). Magnesium Ethoxide Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • PubMed. (2008). Addition of amines to nitriles catalyzed by ytterbium amides: an efficient one-step synthesis of monosubstituted N-arylamidines. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

Sources

Comparative

Spectroscopic comparison of CAS 63617-98-1 and its free base equivalent

An in-depth spectroscopic analysis of CAS 63617-98-1 (Methyl 4-[imino(methoxy)methyl]benzoate hydrochloride) and its free base equivalent reveals critical insights into the electronic and structural dynamics of imidoeste...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth spectroscopic analysis of CAS 63617-98-1 (Methyl 4-[imino(methoxy)methyl]benzoate hydrochloride) and its free base equivalent reveals critical insights into the electronic and structural dynamics of imidoesters. Imidoesters, commonly synthesized via the Pinner reaction, are highly reactive electrophiles utilized extensively in bioconjugation, cross-linking, and the synthesis of amidines and heterocycles[1][2].

Because the neutral free base is highly susceptible to nucleophilic attack and rapid hydrolysis, the compound is almost exclusively isolated and commercialized as the hydrochloride salt (CAS 63617-98-1). This guide objectively compares the spectroscopic signatures of both forms, providing researchers with the necessary data to verify structural integrity and troubleshoot degradation in synthetic workflows.

Structural Dynamics & Electronic Causality

The fundamental difference between CAS 63617-98-1 and its free base lies in the protonation state of the imine nitrogen.

  • Free Base: Features a neutral imine ( C=NH ) conjugated with the aromatic system. The electron density is relatively distributed, allowing for standard shielding of the adjacent methoxy protons.

  • Hydrochloride Salt (CAS 63617-98-1): Features a protonated iminium-like nitrogen ( C=NH2+​ ). The formal positive charge exerts a powerful electron-withdrawing inductive and resonance effect. This drastically reduces electron density around the adjacent −OCH3​ group and the aromatic ring, resulting in pronounced downfield shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and altered force constants in Fourier-Transform Infrared (FTIR) spectroscopy[2][3].

Quantitative Spectroscopic Comparison

The following tables summarize the expected quantitative spectroscopic data, contrasting the salt and the free base.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )

Note: The aromatic protons form an A2​B2​ (or AA′BB′ ) spin system, appearing as two distinct doublets.

Functional GroupFree Base ( δ , ppm)CAS 63617-98-1 (Salt) ( δ , ppm)Causality for Shift
Imidate −OCH3​ 3.80 (s, 3H)4.25 (s, 3H)Strong deshielding due to adjacent C=NH2+​ withdrawing electron density[3].
Ester −COOCH3​ 3.85 (s, 3H)3.90 (s, 3H)Minimal shift; group is para to the protonation site, feeling only weak inductive effects.
Aromatic C−H 7.80 - 8.00 (m, 4H)8.10 - 8.30 (m, 4H)Downfield shift due to the enhanced electron-withdrawing nature of the protonated imidate.
Imine N−H ~8.50 (br s, 1H)11.50 - 12.00 (br s, 2H)Extreme deshielding of the NH2+​ protons; highly broadened due to quadrupolar relaxation and exchange.
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
Carbon EnvironmentFree Base ( δ , ppm)CAS 63617-98-1 (Salt) ( δ , ppm)
Imidate C=N ~165.5~168.5
Ester C=O ~166.0~165.5
Imidate −OCH3​ ~53.0~61.0
Ester −OCH3​ ~52.5~52.8
Table 3: FTIR Vibrational Frequencies (ATR, cm −1 )
Vibrational ModeFree Base (cm −1 )CAS 63617-98-1 (Salt) (cm −1 )Causality for Shift
N−H Stretch ~3300 (Sharp)2800 - 3200 (Broad)Protonation creates NH2+​ , leading to broad, strong hydrogen-bonding networks overlapping with C−H stretches[1].
C=N Stretch ~16401670 - 1690The C=N+ bond has a higher force constant than neutral C=N , requiring higher energy to vibrate[2].
C=O Stretch ~1720~1725Largely unaffected, confirming the ester moiety remains intact.
Mass Spectrometry (ESI-MS)

In positive ion mode (ESI+), both the free base and the hydrochloride salt will yield the exact same mass spectrum. The salt dissociates in the spray chamber, and the mass spectrometer detects the protonated organic cation [M+H]+ .

  • Expected m/z : 194.08 (Calculated for C10​H12​NO3+​ ).

  • Analytical Trap: Junior analysts often search for the mass of the entire salt or a chloride adduct. Chloride is a counterion and is generally invisible in positive ion mode.

Experimental Workflows & Self-Validating Protocols

Imidoester hydrochlorides are highly hygroscopic. Exposure to atmospheric moisture rapidly hydrolyzes the Pinner salt into methyl 4-(methoxycarbonyl)benzoate (dimethyl terephthalate derivative) and ammonium chloride[2]. To ensure scientific integrity, the following protocols must be strictly adhered to.

Protocol A: Anhydrous NMR Acquisition & D2O Validation

Objective: Obtain high-resolution spectra without inducing hydrolysis, and orthogonally validate the protonation state.

  • Solvent Preparation: Use ampouled, anhydrous DMSO- d6​ stored over 4Å molecular sieves. Protic solvents (like CD3​OD ) will cause immediate deuterium exchange of the NH2+​ protons, rendering them invisible.

  • Sample Preparation (Glovebox): Weigh 15 mg of CAS 63617-98-1 inside a nitrogen-purged glovebox. Dissolve in 0.6 mL of anhydrous DMSO- d6​ and transfer to an NMR tube. Seal with a tight-fitting cap and Parafilm.

  • Acquisition: Acquire the 1 H NMR spectrum (minimum 16 scans).

  • Self-Validating Step (D2O Exchange): To prove that the broad peak at 11.5 ppm is indeed the exchangeable NH2+​ and not an impurity, remove the tube, add 10 μL of D2​O , shake vigorously, and re-acquire the spectrum.

    • Result: The 11.5 ppm peak will completely disappear. The imidate −OCH3​ peak at 4.25 ppm will remain intact, confirming the carbon skeleton has not degraded.

Protocol B: Orthogonal FTIR Verification

Objective: Confirm the presence of the C=N+ bond without moisture degradation.

  • Environment: Perform the analysis in a climate-controlled room (Relative Humidity < 20%).

  • Background: Collect a background spectrum using an Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe).

  • Deposition: Rapidly transfer a few crystals of the salt onto the ATR crystal and apply the pressure anvil.

  • Analysis: Scan from 4000 to 400 cm −1 (32 scans, 4 cm −1 resolution).

  • Self-Validating Step: Check the 1725 cm −1 region. If a massive, singular carbonyl peak dominates and the 1680 cm −1 ( C=N+ ) peak is missing, the sample has completely hydrolyzed to the ester during storage.

Mechanistic & Equilibrium Pathways

The following diagram illustrates the synthetic origin, equilibrium, and degradation pathways of CAS 63617-98-1, explaining why the salt form is the mandatory choice for storage.

G Nitrile Methyl 4-cyanobenzoate + MeOH + HCl Salt CAS 63617-98-1 (Imidoester HCl Salt) Stable under anhydrous cond. Nitrile->Salt Pinner Reaction (< 0 °C, Anhydrous) FreeBase Free Base Equivalent (Neutral Imidoester) Reactive / Unstable Salt->FreeBase Mild Base (e.g., K2CO3) Deprotonation Hydrolysis Methyl 4-(methoxycarbonyl)benzoate (Hydrolysis Product) Salt->Hydrolysis H2O (Moisture) Degradation FreeBase->Salt HCl (g) Protonation FreeBase->Hydrolysis H2O (Moisture) Rapid Degradation

Chemical equilibria and degradation pathways of CAS 63617-98-1.

Application Notes for Drug Development

For drug development professionals utilizing CAS 63617-98-1 as a building block for benzimidazole or amidine-based APIs, maintaining the hydrochloride salt is critical. When proceeding to the next synthetic step (e.g., reaction with an amine to form an amidine), the free base is typically generated in situ by adding a stoichiometric amount of a mild base (like triethylamine or K2​CO3​ ) directly to the anhydrous reaction mixture[1]. Attempting to isolate the free base prior to the reaction usually results in massive yield losses due to premature hydrolysis.

References

  • [1] Chemocatalytic and Enzymatic Synthesis of 5-Hydroxymethylfuran-2-carbonitril and Novel Biobased Polyimidoesters from the Biorenewable Feedstock 5-Hydroxymethyl-2-furfural. ACS Publications. Available at:[Link]

  • [3] Modified safe and efficient process for the environmentally friendly synthesis of imidoesters. US Patent 6806380B2. Available at:

Sources

Validation

A Comparative Guide to the Structural Integrity Validation of 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 63617-98-1) via Mass Spectrometry

Introduction In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's chemical structure is a foundational pillar of regulatory compliance and scientific rigor. For novel heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's chemical structure is a foundational pillar of regulatory compliance and scientific rigor. For novel heterocyclic compounds such as 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 63617-98-1), a molecule of interest due to the prevalence of the pyrazolopyrimidine scaffold in medicinal chemistry, establishing structural integrity is paramount. This guide provides an in-depth, comparative analysis of mass spectrometry-based methodologies for the structural validation of this compound, juxtaposed with other instrumental techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering researchers, scientists, and drug development professionals a comprehensive resource for ensuring the fidelity of their molecular assets.

The Analyte: Unveiling CAS 63617-98-1

Before delving into analytical methodologies, a thorough understanding of the target molecule is essential.

  • Chemical Name: 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

  • CAS Number: 63617-98-1

  • Molecular Formula: C₁₃H₁₂N₆O

  • Molecular Weight: 268.28 g/mol

  • Chemical Structure: (Image generated for illustrative purposes)

The presence of multiple nitrogen atoms, an aromatic phenyl group, and a carboxamide moiety suggests that this molecule is amenable to soft ionization techniques in mass spectrometry and will likely exhibit characteristic fragmentation patterns.

Mass Spectrometry: The Cornerstone of Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For structural validation, high-resolution mass spectrometry (HRMS) is indispensable as it provides highly accurate mass measurements, enabling the determination of elemental composition.[2][3]

The "Why": Choosing the Right MS Approach

For a polar, non-volatile molecule like CAS 63617-98-1, Electrospray Ionization (ESI) is the ionization method of choice. ESI is a soft ionization technique that generates intact molecular ions with minimal in-source fragmentation, making it ideal for determining the molecular weight. The presence of basic nitrogen atoms in the pyrazolopyridine core readily accepts a proton, leading to the formation of a prominent [M+H]⁺ ion in positive ion mode.

Tandem mass spectrometry (MS/MS), most commonly employing Collision-Induced Dissociation (CID), is then used to fragment the precursor ion. The resulting product ions provide a "fingerprint" of the molecule's structure, allowing for detailed structural confirmation.

Experimental Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure data of the highest quality and trustworthiness.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation cluster_validation Structural Validation prep1 Dissolve sample in MS-grade solvent (e.g., 50:50 ACN:H2O) prep2 Dilute to a final concentration of ~1 µg/mL prep1->prep2 analysis1 Infuse sample into ESI source analysis2 Acquire Full Scan MS (High Resolution) analysis1->analysis2 analysis3 Select [M+H]⁺ ion for MS/MS analysis2->analysis3 analysis4 Acquire Product Ion Scan (CID) analysis3->analysis4 data1 Confirm Molecular Weight from Full Scan MS data2 Propose Fragmentation Pathway from MS/MS data1->data2 data3 Compare with theoretical fragmentation data2->data3 val1 Structure Confirmed data3->val1

Caption: A typical workflow for the structural validation of a small molecule using mass spectrometry.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve in a suitable MS-grade solvent (e.g., a mixture of acetonitrile and water) to a stock concentration of 1 mg/mL.

    • Perform a serial dilution to a final concentration of approximately 1 µg/mL for direct infusion.

  • Instrumentation and Parameters (Example: Q-TOF Mass Spectrometer):

    • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Mass Analyzer: Time-of-Flight (TOF) for high resolution.

    • Full Scan MS: Acquire data over a mass range of m/z 100-500.

    • MS/MS:

      • Select the [M+H]⁺ ion (m/z 269.11) as the precursor ion.

      • Apply Collision-Induced Dissociation (CID) with a ramping collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

  • Data Acquisition and Interpretation:

    • Full Scan MS: The high-resolution full scan spectrum should show a prominent ion at m/z 269.1145, corresponding to the protonated molecule [C₁₃H₁₃N₆O]⁺. The measured mass should be within 5 ppm of the theoretical mass.

    • MS/MS Analysis: The fragmentation pattern should be consistent with the known structure. For pyrazolopyridine derivatives, common fragmentation pathways include the loss of small neutral molecules like NH₃, CO, and HCN.[4][5] The fragmentation of the carboxamide group is also expected. A plausible fragmentation pathway is outlined in the diagram below.

parent [M+H]⁺ m/z 269.11 frag1 Loss of NH₃ (-17.03 Da) parent->frag1 frag2 Loss of CONH₂ (-44.02 Da) parent->frag2 frag3 Loss of Phenyl group (-77.04 Da) parent->frag3 ion1 m/z 252.08 frag1->ion1 ion2 m/z 225.09 frag2->ion2 ion3 m/z 192.07 frag3->ion3

Caption: A simplified representation of a potential fragmentation pathway for CAS 63617-98-1.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a multi-technique approach often provides the most robust structural confirmation.[6] The table below compares MS with Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Diffraction.

Technique Principle Strengths Limitations Application for CAS 63617-98-1
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.High sensitivity, provides molecular weight and elemental composition (HRMS), structural information from fragmentation (MS/MS).Does not provide definitive information on stereochemistry or connectivity of isomers.Excellent for confirming molecular formula and providing strong evidence for the core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C, 2D NMR), essential for unambiguous structure determination.[7]Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.Considered the "gold standard" for determining the precise arrangement of atoms and resolving any isomeric ambiguities.
Single-Crystal X-ray Diffraction Measures the diffraction of X-rays by a single crystal.Provides the absolute three-dimensional structure of a molecule in the solid state, including bond lengths and angles.[6]Requires a suitable single crystal, which can be difficult to grow.The most definitive method for structural confirmation if a suitable crystal can be obtained.

Ensuring Trustworthiness: A Self-Validating System

The trustworthiness of analytical data hinges on a robust validation process.[4][5][8][9][10] Key elements of a self-validating system for mass spectrometry include:

  • System Suitability: Before sample analysis, inject a known standard to verify instrument performance (sensitivity, mass accuracy, and resolution).

  • Calibration: Ensure the mass spectrometer is calibrated across the mass range of interest using a certified calibration standard.

  • Reference Standards: Whenever possible, analyze a certified reference material of CAS 63617-98-1 alongside the test sample to provide a direct comparison of retention time (if using LC-MS) and mass spectra.

  • Replicate Analysis: Perform multiple injections of the same sample to demonstrate the precision of the method.

Conclusion

Mass spectrometry, particularly high-resolution tandem mass spectrometry, offers a rapid, sensitive, and highly informative method for the structural validation of 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 63617-98-1). Its ability to confirm the molecular formula and provide detailed fragmentation data makes it an indispensable tool in the modern analytical laboratory. While NMR and X-ray crystallography provide complementary and often more definitive structural information, the speed and sensitivity of mass spectrometry position it as a frontline technique for ensuring the structural integrity of novel chemical entities. By implementing a self-validating workflow, researchers can have high confidence in the accuracy and reliability of their findings, a critical component in the rigorous process of drug development and scientific discovery.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration URL: [Link][5][10]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link][4]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link][5]

  • Title: Mass spectrometric study of some pyrazoline derivatives Source: ResearchGate URL: [Link][4]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration URL: [Link][9]

  • Title: FDA Guidelines for Analytical Method Validation Source: Scribd URL: [Link][8]

  • Title: Computational Methods for Small Molecule Identification Source: ResearchGate URL: [Link][1]

  • Title: 6 Amino 3 methyl 1 phenyl 1H pyrazolo 3 4 b pyridine 5 carboxamide Source: mzCloud URL: [Link]

  • Title: Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra Source: Ludwig-Maximilians-Universität München URL: [Link][7]

  • Title: Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques Source: Semantic Scholar URL: [Link][2]

  • Title: Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development Source: SciSpace URL: [Link][3]

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Safety & Regulatory Compliance

Safety

Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride proper disposal procedures

As a Senior Application Scientist, I approach chemical handling and laboratory safety not merely as a set of regulatory rules, but as an exercise in understanding molecular behavior. Methyl 4-[Imino(methoxy)methyl]benzoa...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling and laboratory safety not merely as a set of regulatory rules, but as an exercise in understanding molecular behavior. Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS 63617-98-1) is a highly reactive Pinner salt derivative (an alkyl imidate hydrochloride) frequently utilized in advanced drug development for protein modification and the synthesis of amidines.

To build a truly safe operational environment, researchers must understand the causality behind a chemical's hazards. This guide provides a comprehensive, self-validating framework for the operational handling, spill mitigation, and proper disposal of this compound[1].

Chemical Profile & The Causality of Hazards

Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride is classified as a severe skin, eye, and respiratory irritant (H315, H319, H335) and is harmful if swallowed (H302)[2]. The root cause of these hazards lies in its extreme moisture sensitivity.

When exposed to atmospheric humidity or water, the imino ether bond undergoes rapid hydrolysis. Depending on the ambient pH, this degradation yields the corresponding ester or amide, alongside the release of ammonium chloride, methanol, and highly corrosive hydrogen chloride (HCl) gas. Therefore, controlling environmental moisture is not just a yield-preservation tactic; it is the primary safety mechanism preventing the inhalation of toxic fumes.

Quantitative Data Summary

Property Value
Chemical Name Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride
CAS Number 63617-98-1
Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
GHS Hazard Codes H302, H315, H319, H335
Waste Classification Halogenated Organic Waste

| Storage Requirements | 2-8°C, Inert Atmosphere (Argon/Nitrogen) |

Hydrolysis Imidate Methyl 4-[Imino(methoxy)methyl] benzoate Hydrochloride Hydrolysis Hydrolysis Reaction Imidate->Hydrolysis Water H2O (Atmospheric Moisture) Water->Hydrolysis Ester Ester / Amide Derivatives Hydrolysis->Ester Byproducts Ammonium Chloride, Methanol & HCl Hydrolysis->Byproducts Releases toxic/irritating fumes

Mechanistic pathway of moisture-induced hydrolysis of the imidate salt.

Operational Handling Protocol

To ensure absolute safety and reagent integrity, handling must be treated as a self-validating system where each step confirms the success of the previous one.

Step 1: Environmental Isolation

  • Action: Operate exclusively within a certified chemical fume hood or an inert-gas glovebox (Argon/Nitrogen).

  • Causality: Isolating the compound from atmospheric moisture prevents the hydrolysis reaction, thereby eliminating the spontaneous generation of HCl gas and preserving the structural integrity of the imidate[3].

Step 2: PPE Selection

  • Action: Don double nitrile gloves, a fitted N95/P100 particulate respirator (if weighing outside a closed system), and splash-proof safety goggles.

  • Causality: Prevents mucosal irritation from airborne dust and localized skin burns from acidic degradation products.

Step 3: Transfer and Weighing

  • Action: Use static-free spatulas and weigh boats. Immediately flush the source container with dry Argon before resealing.

  • Causality: Static charges can aerosolize the fine powder. Inert gas flushing displaces oxygen and moisture, preventing degradation during long-term storage at 2-8°C.

  • Validation Check: Observe the physical appearance of the compound. It should remain a free-flowing solid. Clumping or a sharp, acidic odor immediately indicates moisture ingress and compromised reagent integrity.

Spill Cleanup and Neutralization Methodology

In the event of a spill, immediate containment is required to prevent respiratory exposure.

Step 1: Evacuation and Assessment

  • Action: Evacuate the immediate area and verify the spill size. Do NOT use water.

  • Causality: Water vigorously reacts with the imidate salt, accelerating the release of HCl gas and spreading the contamination[4].

Step 2: Dry Containment

  • Action: Gently cover the spilled powder with a dry, inert absorbent material such as dry sand or vermiculite.

  • Causality: The heavy inert material physically suppresses the aerosolization of the reactive dust during mechanical cleanup.

Step 3: Mechanical Collection

  • Action: Using a non-sparking plastic scoop, sweep the mixture into a heavy-duty, sealable polyethylene bag or an HDPE bucket.

Step 4: Surface Decontamination

  • Action: Wipe the affected surface with a slightly damp cloth soaked in a dilute, weak alkaline solution (e.g., 5% sodium bicarbonate), followed immediately by a dry wipe.

  • Causality: The weak base safely neutralizes residual acidic hydrochloride without causing a violent exothermic reaction.

  • Validation Check: Test the decontaminated surface with pH paper. A neutral reading (pH 6.5-7.5) confirms the complete removal of the acidic hydrochloride residue.

Proper Disposal Procedures

Because this compound contains a hydrochloride moiety, it cannot be treated as standard organic waste. It must be processed through specific logistical channels to prevent environmental toxicity.

Step 1: Waste Segregation

  • Action: Classify and segregate strictly as Halogenated Organic Waste . Do not mix with non-halogenated solvents.

  • Causality: The presence of chlorine dictates specific regulatory handling. Mixing halogenated and non-halogenated waste can lead to the formation of highly toxic dioxins during improper incineration[4].

Step 2: Containerization

  • Action: Place waste in a clearly labeled, moisture-proof HDPE container. If the waste is known to be wet or actively degrading, use a vented cap.

  • Causality: Ongoing hydrolysis generates HCl gas. A completely sealed container of wet waste can experience severe pressure buildup, leading to a dangerous rupture.

Step 3: Thermal Destruction (Incineration)

  • Action: Dispatch to a licensed hazardous waste facility for high-temperature incineration. Ensure the facility utilizes an afterburner and an alkaline scrubber system.

  • Causality: Combustion of chlorinated compounds generates toxic HCl gas. The alkaline scrubber chemically neutralizes this gas into benign salts before any exhaust is released into the atmosphere[4].

  • Validation Check: Verify the waste manifest confirms the destination facility is EPA-certified (or local equivalent) specifically for halogenated waste processing.

DisposalWorkflow Start Waste Generation Segregate Segregate as Halogenated Organic Waste Start->Segregate Package Seal in Moisture-Proof HDPE Container Segregate->Package Store Temporary Storage (2-8°C, Inert Atmosphere) Package->Store Transport Licensed Hazmat Transportation Store->Transport Incinerate High-Temp Incineration (with Alkaline Scrubber) Transport->Incinerate

Logistical workflow for containment, segregation, and incineration of halogenated waste.

References

  • PubChem Compound Summary for CID 5743287, Methyl benzimidate hydrochloride, National Center for Biotechnology Information.[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride

As researchers dedicated to advancing drug development, our work with novel chemical reagents demands the highest standards of safety and procedural excellence. Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride, a me...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work with novel chemical reagents demands the highest standards of safety and procedural excellence. Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride, a member of the imidoester class of compounds, is a valuable reagent, likely for its ability to react with primary amines to form stable amidine bonds.[1] However, its reactivity also necessitates a thorough understanding of its handling, storage, and disposal to ensure laboratory safety and experimental integrity. This guide provides a comprehensive operational plan grounded in established safety protocols and the specific chemical nature of imidoesters.

Hazard Identification and Risk Assessment

Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride is classified with the following primary hazards based on data from similar chemical structures:

  • Harmful if swallowed [2]

  • Causes skin irritation [3][4]

  • Causes serious eye irritation [3][4]

  • May cause respiratory irritation [4]

A crucial, unlisted hazard stems from its chemical class: imidoesters are susceptible to hydrolysis . Contact with moisture or water can lead to the breakdown of the compound, affecting its reactivity and potentially releasing byproducts.[5][6] Therefore, all procedures must be designed to minimize exposure to atmospheric and solution-based moisture.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, appropriate engineering controls must be in place. These are designed to isolate the researcher from the hazard.

  • Chemical Fume Hood: All handling of solid Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride and its solutions must be performed within a properly operating chemical fume hood. This is critical to prevent the inhalation of fine powders or aerosols and to contain any potential spills.[7]

  • Safety Shower and Eyewash Station: Ensure there is unobstructed access to a safety shower and eyewash station in the immediate vicinity of the work area.[8]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical. The selection of appropriate PPE is contingent on the specific task being performed. Never wear contaminated PPE outside of the laboratory area.

Task / OperationHand ProtectionEye / Face ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (Solid) Double-gloving with nitrile gloves is recommended. Change outer glove immediately if contaminated.ANSI-approved safety glasses with side shields.Buttoned flame-resistant lab coat.[9]Not required if handled in a fume hood.
Solution Preparation Chemical-resistant nitrile gloves.[4]Chemical splash goggles. A face shield is required if there is a significant splash risk.[9][10][11]Chemical-resistant apron over a lab coat.[10]Not required if handled in a fume hood.
Reaction Workup & Purification Chemical-resistant nitrile gloves. Inspect for tears or degradation.Chemical splash goggles.Buttoned flame-resistant lab coat.[9]Not required unless aerosols are generated outside of a fume hood.
Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical splash goggles and a face shield.Chemical-resistant coveralls or apron.[10][12]An air-purifying respirator with appropriate cartridges may be necessary depending on the spill size.[12][13]

Operational Plan: From Receipt to Disposal

This workflow ensures that Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride is handled safely and effectively at every stage.

Caption: Workflow for handling Methyl 4-[Imino(methoxy)methyl]benzoate HCl.

Step-by-Step Handling Protocol
  • Preparation : Before handling, review this guide and the manufacturer's Safety Data Sheet (SDS). Ensure your fume hood is operational and your PPE is readily available and has been inspected.

  • Weighing :

    • Perform all weighing operations inside a chemical fume hood to prevent inhalation of the powder.

    • Use an anti-static weighing dish.

    • Close the primary container immediately after dispensing the required amount to minimize exposure to atmospheric moisture.[3]

  • Storage :

    • Keep the container tightly sealed in a dry and well-ventilated place.[7][8]

    • Store in a cool environment, according to the manufacturer's recommendations.

    • Store away from incompatible materials such as strong bases and oxidizing agents.

  • Solution Preparation :

    • Add the solid reagent to the solvent slowly. Never add solvent to the bulk solid.

    • Use an anhydrous solvent if the subsequent reaction is sensitive to water to prevent hydrolysis of the imidoester.

Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Contact : Immediately remove all contaminated clothing.[3][4] Wash the affected skin with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.[3]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[14]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[2][3] Seek immediate medical attention and show the SDS to the medical professional.[7]

  • Spill :

    • Evacuate non-essential personnel from the area.[7]

    • Wearing the appropriate PPE (see table above), cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it into a suitable, labeled, and sealed container for disposal.[7]

    • Do not let the product enter drains.[3][7]

    • Ventilate the area and wash the spill site after material pickup is complete.[8]

Disposal Plan

All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation : Collect all waste containing Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride in a dedicated, clearly labeled, and sealed hazardous waste container.[2]

  • Labeling : Label the waste container with "Hazardous Waste" and list the chemical constituents.

  • Disposal : Arrange for disposal through a licensed professional waste disposal service.[8] Adhere to all federal, state, and local environmental regulations.[2][3] Do not mix with other waste streams unless explicitly permitted.[2]

By adhering to this comprehensive guide, researchers can confidently and safely utilize Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride, ensuring both personal safety and the integrity of their scientific work.

References

  • Material Safety Data Sheet. (2011, June 01).
  • Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 04). U.S. Department of Health & Human Services. [Link]

  • Methyl 4-amino-2-methoxybenzoate - SAFETY DATA SHEET. (2024, February 17).
  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. [Link]

  • Components of Personal Protective Equipment - Pesticide Environmental Stewardship. (n.d.). Pesticide Environmental Stewardship. [Link]

  • Personal Protective Equipment for Working With Pesticides - MU Extension. (2000, December 01). University of Missouri Extension. [Link]

  • Imines that React with Phenols in Water over a Wide pH Range - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • How do I remove water from imine formation reactions? - ResearchGate. (2015, January 26). ResearchGate. [Link]

  • Enabling amidation in water: micellar catalysis approach for sustainable synthesis of iopamidol - PMC. (2024, December 18). National Center for Biotechnology Information. [Link]

  • 5.5: Reactions Involving Water - Chemistry LibreTexts. (2024, May 12). Chemistry LibreTexts. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride
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Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride
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